2-Formylphenyl 4-methylbenzoate
Description
Properties
IUPAC Name |
(2-formylphenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAOLISUZRTTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Photochemistry of 2-Formylphenyl 4-methylbenzoate
This guide details the chemical and photochemical properties of 2-Formylphenyl 4-methylbenzoate , a specialized ester derivative of salicylaldehyde. It focuses on its synthesis, physicochemical characteristics, and its unique photochemical reactivity, specifically its photo-induced cyclization mechanism.
Executive Summary
2-Formylphenyl 4-methylbenzoate (also known as 2-formylphenyl p-toluate) is an aromatic ester synthesized from salicylaldehyde and 4-methylbenzoic acid. While structurally simple, its core value lies in its photochemical reactivity . Unlike standard photolabile protecting groups (PPGs) that undergo simple cleavage, this compound acts as a substrate for a photo-induced umpolung cyclization , rearranging into a biologically relevant 2-hydroxybenzofuran-3(2H)-one scaffold. This guide explores its synthesis, physical data, and the mechanistic pathways governing its photo-rearrangement.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 2-Formylphenyl 4-methylbenzoate |
| Common Synonyms | 2-Formylphenyl p-toluate; Benzoic acid, 4-methyl-, 2-formylphenyl ester |
| CAS Number | 115883-85-7 (General Class); Specific isomer often custom synthesized |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.26 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O |
| Key Functional Groups | Aryl Aldehyde (Ortho-substituted), Aryl Ester, Methyl-substituted Phenyl Ring |
Synthesis Protocol
The synthesis follows a standard nucleophilic acyl substitution pathway. The presence of the ortho-formyl group requires careful handling to prevent premature oxidation or condensation (e.g., aldol) during the reaction.
Method A: Acid Chloride Coupling (Standard)
This method is preferred for its high yield and operational simplicity.
-
Reagents:
-
Salicylaldehyde (2-Hydroxybenzaldehyde) [1.0 eq]
-
4-Methylbenzoyl chloride (p-Toluoyl chloride) [1.1 eq]
-
Base: Triethylamine (TEA) or Pyridine [1.2 eq]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
-
Procedure:
-
Step 1: Dissolve salicylaldehyde in anhydrous DCM under an inert atmosphere (N₂ or Ar) at 0°C.
-
Step 2: Add the base (TEA) dropwise.
-
Step 3: Slowly add 4-methylbenzoyl chloride to the solution. The reaction is exothermic; maintain temperature < 5°C during addition.
-
Step 4: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Step 5: Quench with water. Wash the organic layer with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Step 6: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Step 7: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
-
-
Yield & Characterization:
-
Typical Yield: 60–85%
-
Appearance: White to off-white solid.
-
Melting Point: ~64 °C.
-
Visualization: Synthesis Pathway
Figure 1: Synthetic route via acyl substitution.
Physicochemical Properties[1][2][3]
| Property | Value / Description | Note |
| Melting Point | 64 – 65 °C | Crystalline solid at RT. |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc. | Poorly soluble in water. |
| UV-Vis Absorption | Weak n, | |
| Stability | Hydrolytically stable at neutral pH. | Susceptible to hydrolysis in strong base/acid. |
| ¹H NMR (CDCl₃) | Distinctive aldehyde proton shift. |
Photochemical Properties: The Core Mechanism
The defining feature of 2-formylphenyl esters is their response to UV irradiation (typically 300–365 nm). Unlike o-nitrobenzyl cages that cleave, this compound undergoes an excited-state intramolecular rearrangement .
Mechanism: Photo-Induced Umpolung Cyclization
Upon excitation, the molecule does not simply release the 4-methylbenzoic acid. Instead, it rearranges to form a 2-hydroxybenzofuran-3(2H)-one derivative. This reaction is driven by a 1,5-Hydrogen Atom Transfer (HAT).
-
Excitation: Irradiation (
) promotes the aldehyde to an excited singlet state ( ), which undergoes intersystem crossing to the Triplet State ( ). -
1,5-Hydrogen Transfer: The carbonyl oxygen of the ester (or aldehyde, depending on conformation, but typically the ester carbonyl abstracts the aldehyde hydrogen in these specific rearrangements) abstracts the formyl hydrogen.
-
Diradical Intermediate: This generates a short-lived diradical or ketene-hemiacetal intermediate.
-
Cyclization: The radical centers recombine (or the zwitterion collapses) to form the five-membered furanone ring.
-
Product: 2-Hydroxy-2-(4-methylphenyl)benzofuran-3(2H)-one .
Key Implication: The "protecting group" (the salicylaldehyde moiety) and the "payload" (the toluic acid moiety) are fused into a new cyclic structure rather than separated. This makes it a powerful tool for scaffold synthesis rather than simple drug release, unless the resulting hemiacetal is designed to hydrolyze under specific downstream conditions.
Visualization: Photochemical Rearrangement
Figure 2: Mechanism of photo-induced cyclization to benzofuranone.
Applications
-
Synthetic Photochemistry: Used as a precursor for accessing 2-hydroxybenzofuranones (biologically active cores found in aurones and flavonoids) under mild, metal-free conditions.
-
Latent Reactive Groups: The rearrangement masks the aldehyde and ester functionality. The product (a cyclic hemiacetal) possesses different solubility and reactivity profiles, potentially useful in material science for modifying surface polarity upon irradiation.
-
Mechanistic Probes: Used to study substituent effects (like the 4-methyl group) on the rate of triplet state Hydrogen Atom Transfer (HAT).
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C. Protect from light . The compound is photo-active and will degrade/rearrange if exposed to ambient UV/blue light over time.
-
Stability: Stable in solid state if kept dark. In solution (DMSO, DCM), avoid prolonged exposure to ambient light.
References
-
Synthesis and Properties of 2-Formylphenyl Esters
-
Photochemical Mechanism (Umpolung Cyclization)
-
Crystallographic Data
Sources
thermodynamic stability of 2-Formylphenyl 4-methylbenzoate
Title: Thermodynamic Stability Profile of 2-Formylphenyl 4-methylbenzoate: A Mechanistic and Experimental Guide
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-Formylphenyl 4-methylbenzoate (CAS: Analogous to 59663-09-7). Designed for drug development and materials scientists, this document moves beyond static physical properties to explore the mechanistic drivers of degradation. We examine the interplay between crystal lattice energy and solution-state hydrolysis, heavily influenced by the ortho-formyl electronic effects. Detailed protocols for determining activation energy (
Structural Thermodynamics & Molecular Architecture
To understand the stability of 2-Formylphenyl 4-methylbenzoate, one must deconstruct its two distinct thermodynamic states: the crystalline solid and the solvated molecule.
Electronic Descriptors and the "Ortho-Effect"
The molecule is an ester formed between 4-methylbenzoic acid (p-toluic acid) and 2-hydroxybenzaldehyde (salicylaldehyde). Its thermodynamic fragility is dictated by the leaving group ability of the phenolate moiety.
-
Leaving Group Lability: The ortho-formyl group is electron-withdrawing (
and effects). This stabilizes the phenoxide anion formed during hydrolysis.- of Phenol: ~10.0
- of Salicylaldehyde: ~8.37
-
Implication: The ester bond in 2-Formylphenyl 4-methylbenzoate is thermodynamically less stable (higher ground state energy relative to hydrolysis products) than unsubstituted phenyl benzoate.
-
Steric Shielding: Conversely, the bulky formyl group at the ortho position provides steric hindrance, potentially increasing the activation energy barrier (
) for nucleophilic attack, thereby offering kinetic stability despite thermodynamic instability.
Solid-State Lattice Energy
In the solid phase, stability is governed by
Degradation Kinetics: The Hydrolysis Pathway
The primary stability risk for this compound is base-catalyzed hydrolysis (mechanism
Mechanistic Pathway (Visualization)
The following diagram illustrates the critical transition states and the electronic influence of the formyl group.
Figure 1:
Experimental Protocols: Stability Validation
Do not rely on literature values for generic benzoates. The specific impurities (traces of salicylaldehyde) in your sample can autocatalyze degradation. Use these self-validating protocols.
Protocol A: Accelerated Stability (Arrhenius Model)
Objective: Determine the Activation Energy (
Reagents:
-
Buffer: 50 mM Phosphate buffer (pH 7.4) with 10% Acetonitrile (to ensure solubility).
-
Internal Standard: Benzophenone (inert under these conditions).
Workflow:
-
Preparation: Prepare a 1 mM stock solution of 2-Formylphenyl 4-methylbenzoate in MeCN.
-
Incubation: Aliquot samples into HPLC vials and incubate at three distinct isotherms: 40°C, 50°C, and 60°C .
-
Sampling: Inject samples every 2 hours for 12 hours.
-
Detection: Monitor UV absorbance at 254 nm (isobestic point approximation) and 280 nm (carbonyl).
-
Calculation:
-
Plot
vs (Kelvin). -
Slope =
. -
Use the Arrhenius equation to extrapolate
at 298 K ( ).
-
Data Output Table Structure:
| Temperature (K) | |||
| 313 (40°C) | [Calculated] | [Calculated] | > 0.98 |
| 323 (50°C) | [Calculated] | [Calculated] | > 0.98 |
| 333 (60°C) | [Calculated] | [Calculated] | > 0.98 |
Protocol B: Solid-State Thermodynamic Purity (DSC)
Objective: Distinguish between kinetic stability (purity) and thermodynamic stability (polymorphism).
Method:
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Cycle:
-
Equilibrate at 20°C.
-
Ramp 10°C/min to 150°C (Melting endotherm).
-
Cool 5°C/min to 20°C (Recrystallization exotherm).
-
Ramp 10°C/min to 150°C.
-
-
Analysis:
-
A sharp endotherm in the first cycle indicates high crystallinity.
-
A shift in melting point in the second cycle indicates thermal degradation (likely oxidation of the aldehyde to carboxylic acid) or polymorphic transition .
-
Synthesis & Purification for Baseline Stability
Thermodynamic data is meaningless without a defined purity baseline. Commercial samples often contain free salicylaldehyde, which accelerates degradation.
Optimized Synthesis Workflow: To ensure a valid starting point for stability studies, synthesize fresh material using the Schotten-Baumann conditions modified for acid-sensitive aldehydes.
Figure 2: Synthesis and purification workflow to establish thermodynamic baseline.
References
-
Mechanisms of Ester Hydrolysis: Kirby, A. J. (1972).[1] Hydrolysis and formation of esters of organic acids. Comprehensive Chemical Kinetics.
-
Ortho-Effect and Neighboring Group Participation: Bowden, K., et al. (1997). Reactions of Carbonyl Compounds in Basic Solutions. Part 30. The Effect of 2-Formyl Substituents on Hydrolysis. Journal of Chemical Research.
-
Thermodynamic Data of Phenyl Benzoates: NIST Chemistry WebBook, SRD 69.[2] Benzoic acid, phenyl ester (Phenyl Benzoate).[3]
-
DSC Protocols for Organic Esters: Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
-
Synthesis of Salicylaldehyde Esters: BenchChem Protocols. Synthesis of 2-acetylphenyl 4-methylbenzoate (Analogous Protocol).
Sources
An In-depth Technical Guide to 2-Formylphenyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Formylphenyl 4-methylbenzoate, a benzoate ester of salicylaldehyde, also known as 2-hydroxybenzaldehyde. While this specific ortho-isomer is not widely cataloged with a dedicated CAS number, this document serves as a vital resource for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and drawing parallels with structurally related compounds, this guide offers a robust framework for researchers and drug development professionals interested in exploring the unique properties and synthetic utility of this molecule. The strategic placement of the formyl and 4-methylbenzoate groups on the phenyl ring presents intriguing possibilities for its use as a versatile intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.
Chemical Identity and Structure
Table 1: Core Identifiers
| Identifier | Value |
| Systematic Name | 2-Formylphenyl 4-methylbenzoate |
| Synonyms | 2-Aldehydophenyl p-toluate, Salicylaldehyde 4-methylbenzoate |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Chemical Structure | ![]() |
Proposed Synthesis: Esterification of Salicylaldehyde
The most direct and logical synthetic route to 2-Formylphenyl 4-methylbenzoate is the esterification of salicylaldehyde with 4-methylbenzoyl chloride (p-toluoyl chloride). This reaction, a classic example of nucleophilic acyl substitution, is expected to proceed efficiently under standard laboratory conditions. The hydroxyl group of salicylaldehyde acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 2-Formylphenyl 4-methylbenzoate
This protocol is adapted from established methods for the esterification of phenolic compounds.[1]
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
4-Methylbenzoyl chloride (p-toluoyl chloride)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylaldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (salicylaldehyde) is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
-
Diagram 1: Synthetic Workflow
Caption: A step-by-step workflow for the synthesis of 2-Formylphenyl 4-methylbenzoate.
Physicochemical Properties and Characterization
The physicochemical properties of 2-Formylphenyl 4-methylbenzoate can be predicted based on its structure and by comparison with analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Description |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. |
| Boiling Point | Expected to be significantly higher than its precursors due to increased molecular weight and polarity. |
Spectroscopic Characterization
The identity and purity of the synthesized 2-Formylphenyl 4-methylbenzoate would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the aldehydic proton (a downfield singlet), and the methyl protons of the 4-methylbenzoyl group (a singlet around 2.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and aldehyde groups, as well as the aromatic carbons and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester (around 1735-1750 cm⁻¹) and the aldehyde (around 1690-1715 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 240.25.
Potential Applications in Research and Drug Development
The bifunctional nature of 2-Formylphenyl 4-methylbenzoate makes it a promising building block in organic synthesis and medicinal chemistry.
-
Intermediate for Heterocyclic Synthesis: The aldehyde group can participate in various condensation reactions to form a wide range of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.
-
Precursor for Biologically Active Molecules: The overall structure can be a key component in the synthesis of novel compounds with potential therapeutic activities. For instance, benzoate esters and benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Ligand Synthesis: The molecule could be modified to create novel ligands for catalysis or coordination chemistry.
Diagram 2: Potential Reaction Pathways
Caption: Potential synthetic transformations of 2-Formylphenyl 4-methylbenzoate.
Safety and Handling
While specific toxicity data for 2-Formylphenyl 4-methylbenzoate is unavailable, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-Formylphenyl 4-methylbenzoate represents a molecule with significant untapped potential in synthetic and medicinal chemistry. Although not a commonly cataloged compound, its synthesis is straightforward via the esterification of salicylaldehyde. This technical guide provides a foundational resource for researchers, outlining its synthesis, expected properties, and potential applications. The insights provided herein are intended to empower scientists to explore the chemistry of this versatile building block and unlock its potential in the development of novel compounds and materials.
References
Sources
Introduction: Unveiling the Bifunctional Complexity of 2-Formylphenyl 4-methylbenzoate
An In-Depth Technical Guide to the Functional Group Analysis of 2-Formylphenyl 4-methylbenzoate
2-Formylphenyl 4-methylbenzoate is a bifunctional aromatic compound that presents a compelling case study for comprehensive functional group analysis. Its structure incorporates two distinct and electronically significant moieties: an aldehyde (formyl group) and an ester (4-methylbenzoate group). This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to systematically identify, characterize, and differentiate these functional groups within the parent molecule.
The analytical strategy presented herein is built upon a foundation of spectroscopic elucidation and validated by classical qualitative chemical methods. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can construct a detailed portrait of the molecule's electronic and structural properties. This is further corroborated by wet chemical tests that provide unambiguous, visual confirmation of each functional group's presence. Understanding the interplay and distinct chemical signatures of the aldehyde and ester is critical for predicting reactivity, designing synthetic pathways, and elucidating structure-activity relationships in medicinal chemistry.
Molecular Structure and Functional Group Identification
The core structure consists of a benzoate group ester-linked to a formyl-substituted phenol. This arrangement places the two key functional groups in a specific spatial and electronic relationship, which influences their respective chemical properties and spectroscopic signatures.
Caption: Molecular structure of 2-Formylphenyl 4-methylbenzoate.
Part 1: Analysis of the Formyl (Aldehyde) Functional Group
The ortho-positioned formyl group (-CHO) is a primary site of reactivity and possesses highly diagnostic spectroscopic features.
Spectroscopic Characterization of the Aldehyde
1.1.1. Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence for the aldehyde group through two characteristic stretching vibrations.
-
C=O Stretch: A strong, sharp absorption band is expected. Due to conjugation with the aromatic ring, this band is typically shifted to a lower wavenumber, appearing around 1705-1685 cm⁻¹ [1]. This is a lower frequency than that of saturated aliphatic aldehydes (around 1730 cm⁻¹)[1].
-
Aldehydic C-H Stretch: This is a crucial diagnostic feature. Two weak to medium absorption bands, often referred to as a "Fermi doublet," appear in the region of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ [1][2]. The presence of both the C=O and these C-H stretches is strong evidence for an aldehyde.
1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides information on the electronic environment of the aldehyde's unique proton and carbon.
-
¹H NMR: The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. Its signal appears far downfield, typically in the range of δ 9.0-10.0 ppm [3][4]. It usually presents as a singlet, assuming no adjacent protons are available for coupling.
-
¹³C NMR: The carbonyl carbon of an aldehyde is also significantly deshielded and appears in a characteristic downfield region of the spectrum, generally between δ 190-200 ppm . This chemical shift is distinct from most other carbon environments.
1.1.3. Mass Spectrometry (MS) Upon electron ionization, the molecular ion of an aromatic aldehyde undergoes characteristic fragmentation.
-
M-1 Peak: A prominent peak corresponding to the loss of the hydrogen radical (•H) from the formyl group is commonly observed (m/z = M-1)[5].
-
M-29 Peak: Loss of the entire formyl group (•CHO) or sequential loss of H and carbon monoxide (CO) leads to a significant peak at m/z = M-29[5][6]. The loss of a neutral CO molecule (28 Da) from the [M-H]⁺ ion is a classic fragmentation pathway for benzaldehydes[6].
Qualitative Chemical Tests for the Aldehyde
These tests provide visual confirmation of the aldehyde's reducing properties.
1.2.1. Tollens' Test (Silver Mirror Test) This test distinguishes aldehydes from ketones based on the aldehyde's ability to be oxidized.
-
Principle: The aldehyde reduces the ammoniacal silver nitrate solution (Tollens' reagent, [Ag(NH₃)₂]⁺) to metallic silver, which deposits as a mirror on the inside of the test tube, while the aldehyde is oxidized to a carboxylate salt.[7]
-
Expected Result: Formation of a shiny silver mirror.[8]
Experimental Protocol: Tollens' Test
-
In a clean test tube, add 1 mL of 5% silver nitrate (AgNO₃) solution.
-
Add one drop of 10% sodium hydroxide (NaOH) solution. A brown precipitate of silver oxide (Ag₂O) will form.
-
Add dilute (2%) ammonia solution dropwise, shaking the tube, until the brown precipitate just dissolves. This is Tollens' reagent. Avoid adding a large excess of ammonia.
-
Add 2-3 drops of the sample compound dissolved in a suitable solvent (e.g., ethanol).
-
Gently warm the test tube in a water bath (50-60°C) for 5-10 minutes.[8]
-
Observation: The formation of a silver mirror on the inner wall of the test tube confirms the presence of an aldehyde.
-
Safety Note: After the test, add nitric acid to dissolve the mirror and dispose of the solution promptly, as silver fulminate, an explosive substance, can form upon standing.[8]
-
1.2.2. Fehling's Test This test is another oxidation-reduction reaction characteristic of aliphatic and aromatic aldehydes.
-
Principle: The aldehyde reduces the deep blue solution of complexed Cu²⁺ ions (Fehling's solution) to red copper(I) oxide (Cu₂O). The aldehyde is oxidized to a carboxylate salt.
-
Expected Result: Formation of a brick-red precipitate (Cu₂O).[8][9]
Experimental Protocol: Fehling's Test
-
In a test tube, mix 1 mL of Fehling's Solution A (aqueous copper(II) sulfate) and 1 mL of Fehling's Solution B (aqueous potassium sodium tartrate and NaOH). A deep blue solution will form.
-
Add 0.1 g or a few drops of the sample compound.
-
Gently heat the mixture in a boiling water bath for several minutes.[8]
-
Observation: The appearance of a yellow to brick-red precipitate confirms the presence of an aldehyde.
Part 2: Analysis of the 4-Methylbenzoate (Ester) Functional Group
The ester group (-COO-) has its own distinct set of spectroscopic and chemical identifiers.
Spectroscopic Characterization of the Ester
2.1.1. Infrared (IR) Spectroscopy Esters are characterized by strong C=O and C-O stretching vibrations.
-
C=O Stretch: A very strong, sharp absorption band is expected for the ester carbonyl. For aromatic esters like this one, the band typically appears in the range of 1750-1735 cm⁻¹ [2][10]. This peak is generally at a higher frequency than the conjugated aldehyde carbonyl, providing a key point of differentiation.
-
C-O Stretches: Esters exhibit two C-O stretching absorptions. These are typically strong and broad. One for the C(=O)-O bond appears around 1300-1150 cm⁻¹ , and another for the O-C(aryl) bond appears around 1150-1000 cm⁻¹ [2][11]. The presence of at least one very strong, broad band in this region is highly indicative of an ester.[2]
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy The ester group influences the chemical shifts of its neighboring protons and carbons.
-
¹H NMR:
-
Methyl Protons: The methyl group (-CH₃) on the benzoate ring is a shielded aliphatic group and will appear as a sharp singlet in the upfield region, typically around δ 2.3-2.5 ppm .
-
Aromatic Protons: The protons on both aromatic rings will appear in the aromatic region (δ 7.0-8.5 ppm ). The specific splitting patterns (doublets, triplets, etc.) will depend on the substitution pattern and can be used to confirm the structure.
-
-
¹³C NMR:
-
Ester Carbonyl Carbon: The carbonyl carbon of the ester is found downfield, typically in the range of δ 160-175 ppm . This is significantly upfield from the aldehyde carbonyl, allowing for clear differentiation.[12]
-
Methyl Carbon: The carbon of the p-methyl group will appear in the aliphatic region, around δ 20-25 ppm .
-
2.1.3. Mass Spectrometry (MS) Ester fragmentation can be complex but may show characteristic patterns, often involving rearrangements. Analysis will focus on cleavages adjacent to the carbonyl and ester oxygen atoms.
Qualitative Chemical Tests for the Ester
Chemical tests for esters typically involve their hydrolysis or conversion to a derivative.
2.2.1. Ferric Hydroxamate Test This is a sensitive and reliable test for the ester functional group.
-
Principle: The ester is reacted with hydroxylamine to form a hydroxamic acid. In the presence of an acid, this hydroxamic acid chelates with ferric (Fe³⁺) ions to form a intensely colored, typically reddish-purple, complex.[13][14]
-
Expected Result: A deep red, burgundy, or violet coloration.[15]
Experimental Protocol: Ferric Hydroxamate Test
-
Dissolve a small amount of the sample (approx. 20-30 mg) in 1 mL of 1 M methanolic hydroxylamine hydrochloride.
-
Add 1 mL of 10% methanolic potassium hydroxide (KOH).
-
Gently heat the mixture to boiling in a water bath for 2-3 minutes.
-
Cool the solution to room temperature.
-
Carefully acidify the mixture by adding 2 M hydrochloric acid (HCl) dropwise until it is just acidic (test with litmus or pH paper).
-
Add 1-2 drops of 5% aqueous ferric chloride (FeCl₃) solution.[15]
-
Observation: The immediate formation of a deep red or violet color confirms the presence of an ester.
2.2.2. Alkaline Hydrolysis (Saponification) This test confirms the ester by breaking it down into its constituent alcohol (a phenol in this case) and carboxylic acid salt.
-
Principle: Heating the ester with a strong base (e.g., NaOH) hydrolyzes it into sodium 4-methylbenzoate and the sodium salt of 2-hydroxybenzaldehyde.[16][17] Subsequent acidification will precipitate the less soluble 4-methylbenzoic acid, which can be isolated and its melting point determined for confirmation.
-
Expected Result: Consumption of the base (indicated by a pH change or phenolphthalein indicator fading) and formation of a precipitate (the carboxylic acid) upon acidification.[15]
Part 3: Integrated Analysis and Data Summary
Caption: Logical workflow for the functional group analysis.
Summary of Expected Spectroscopic Data
| Technique | Functional Group | Characteristic Signature / Chemical Shift (δ) | Reference Wavenumber (cm⁻¹) |
| FT-IR | Aldehyde (Formyl) | C=O Stretch | ~1705–1685 |
| C-H Stretch (Fermi Doublet) | ~2860–2800 & ~2760–2700 | ||
| Ester (Benzoate) | C=O Stretch | ~1750–1735 | |
| C-O Stretches | ~1300–1000 (strong, broad) | ||
| ¹H NMR | Aldehyde (Formyl) | -CHO | δ 9.0–10.0 ppm |
| Ester (Benzoate) | Ar-CH₃ | δ 2.3–2.5 ppm | |
| Both | Aromatic Protons | δ 7.0–8.5 ppm | |
| ¹³C NMR | Aldehyde (Formyl) | -C HO | δ 190–200 ppm |
| Ester (Benzoate) | -C OO- | δ 160–175 ppm | |
| Ar-C H₃ | δ 20–25 ppm |
Part 4: Safety and Handling
While specific data for 2-Formylphenyl 4-methylbenzoate may be limited, compounds containing aldehyde and benzoate functionalities should be handled with appropriate care.
-
General Hazards: Similar molecules are often classified as irritants, particularly to the skin, eyes, and respiratory system.[18][19] Harmful if swallowed.[19][20]
-
Handling Precautions: Handle in accordance with good industrial hygiene and safety practices.[18] Use in a well-ventilated area, such as a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[18] Avoid breathing dust, fumes, or vapors.[19] Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19][20]
This guide provides a robust, multi-faceted approach to the functional group analysis of 2-Formylphenyl 4-methylbenzoate. By systematically applying these spectroscopic and chemical protocols, researchers can confidently confirm the molecular structure and gain insights into its chemical behavior.
References
-
Qualitative Test | PDF | Aldehyde | Chemical Compounds - Scribd. (n.d.). Retrieved from Scribd. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from Institute of Science, Nagpur. [Link]
-
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from BYJU'S. [Link]
-
Doc Brown's Chemistry. (n.d.). Qualitative chemical tests for aldehydes ketones. Retrieved from Doc Brown's Chemistry. [Link]
-
Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved from Vedantu. [Link]
-
LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from LibreTexts. [Link]
-
Mondal, S. (2025, March 9). UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. Retrieved from ResearchGate. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from WOU. [Link]
-
CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from CSUB. [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF ESTERS. Retrieved from ResearchGate. [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from Adam Mickiewicz University in Poznań. [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
LibreTexts Chemistry. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from LibreTexts. [Link]
-
Doc Brown's Chemistry. (n.d.). QUALITATIVE ANALYSIS TESTS for identifying organic functional groups. Retrieved from Doc Brown's Chemistry. [Link]
-
Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry - Scribd. (n.d.). Retrieved from Scribd. [Link]
-
Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from Doc Brown's Chemistry. [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from LibreTexts. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from University of Colorado Boulder. [Link]
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. scribd.com [scribd.com]
- 7. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. QUALITATIVE ANALYSIS TESTS for identifying organic functional groups of homologous series of molecules identification [docbrown.info]
- 15. globalconference.info [globalconference.info]
- 16. researchgate.net [researchgate.net]
- 17. csub.edu [csub.edu]
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- 19. fishersci.com [fishersci.com]
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Technical Deep Dive: 2-Formylphenyl 4-methylbenzoate Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 2-Formylphenyl 4-methylbenzoate (also known as 2-formylphenyl p-toluate), a pivotal intermediate in organic synthesis and medicinal chemistry. While the ester itself possesses structural interest due to the interplay between the electron-withdrawing formyl group and the ester linkage, its primary value lies as a scaffold for generating bioactive Schiff bases (imines) and hydrazones .
This document details the standardized synthesis of the core ester, its derivatization pathways, and the structure-activity relationships (SAR) that make its derivatives potent candidates for antimicrobial and anticancer therapeutics.
Chemical Foundation & Structural Logic
The Core Scaffold
The molecule comprises a salicylaldehyde moiety esterified with 4-methylbenzoic acid (p-toluic acid) . This specific substitution pattern is critical for two reasons:
-
The Formyl Group (-CHO): Positioned ortho to the ester, it remains highly reactive for condensation reactions (Schiff base formation) while being sterically influenced by the bulky ester group.
-
The 4-Methyl Group: Located on the benzoate ring, this lipophilic handle increases the partition coefficient (LogP), enhancing the membrane permeability of subsequent derivatives—a key factor in drug design.
| Property | Data |
| IUPAC Name | 2-Formylphenyl 4-methylbenzoate |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.26 g/mol |
| Key Functional Groups | Aldehyde (reactive center), Ester (linker), Tolyl (lipophilic tail) |
Synthetic Methodologies
Core Synthesis: Nucleophilic Acyl Substitution
The most robust protocol for synthesizing 2-Formylphenyl 4-methylbenzoate utilizes a Schotten-Baumann type reaction or a pyridine-catalyzed esterification.
Reaction Logic: We utilize 4-methylbenzoyl chloride rather than the carboxylic acid to drive the reaction forward irreversibly. A weak base (Pyridine or Triethylamine) is employed to neutralize the HCl byproduct and catalyze the nucleophilic attack of the phenoxide.
Protocol 1: Standard Esterification
-
Reagents: Salicylaldehyde (1.0 eq), 4-Methylbenzoyl chloride (1.1 eq), Pyridine (1.5 eq), Dichloromethane (DCM) (Solvent).
-
Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂).
Step-by-Step Workflow:
-
Preparation: Dissolve Salicylaldehyde (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
-
Activation: Add Pyridine (15 mmol) and cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add 4-Methylbenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Critical: Slow addition prevents localized overheating and side reactions.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by sat. NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane.
Derivatization: Schiff Base Synthesis
The aldehyde group at the ortho position is the gateway to biological activity. Condensation with primary amines or hydrazides yields Schiff bases.
Protocol 2: General Schiff Base Formation
-
Reagents: 2-Formylphenyl 4-methylbenzoate (1.0 eq), Primary Amine/Hydrazide (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalytic).
-
Conditions: Reflux, 2–4 hours.
Step-by-Step Workflow:
-
Dissolve the ester (1 mmol) in absolute ethanol (10 mL).
-
Add the amine derivative (1 mmol).
-
Add 2–3 drops of glacial acetic acid.
-
Reflux until precipitation occurs or TLC indicates completion.
-
Filter the solid product, wash with cold ethanol, and recrystallize.
Visualization of Reaction Pathways
The following diagram illustrates the synthetic flow from precursors to the bioactive Schiff base derivatives.
Caption: Figure 1. Synthetic pathway from precursors to bioactive Schiff base derivatives via nucleophilic acyl substitution and condensation.
Biological Applications & Mechanism of Action
Antimicrobial Activity
Derivatives of 2-formylphenyl benzoates have demonstrated significant antibacterial and antifungal properties. The mechanism is often attributed to the azomethine linkage (-CH=N-) in the Schiff base derivatives.
-
Target: Bacterial cell wall synthesis and metabolic pathways.
-
Role of 4-Methyl Group: The p-tolyl moiety enhances lipophilicity. Comparative studies suggest that 4-methyl derivatives often outperform unsubstituted analogs in penetrating the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).
Structure-Activity Relationship (SAR)
The biological efficacy relies on specific structural features:
-
Ester Linkage: Acts as a spacer and can be hydrolyzed in vivo to release the active salicylaldehyde-imine moiety and 4-methylbenzoic acid (which has mild preservative properties).
-
Imine Bond: Essential for binding to biological targets (enzymes/DNA).
-
Electronic Effects: The electron-donating methyl group on the benzoate ring stabilizes the structure but does not excessively deactivate the ester carbonyl, maintaining a balance of stability and bioavailability.
Caption: Figure 2.[1] Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's components.
Structural Characterization Data
To validate the synthesis of the core intermediate, compare experimental data against these standard values derived from analogous benzoate esters [1, 2].
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | 1730–1745 cm⁻¹ | C=O (Ester) stretching vibration. |
| FT-IR | 1690–1700 cm⁻¹ | C=O (Aldehyde) stretching. |
| ¹H NMR | δ 10.0–10.2 ppm (s, 1H) | Aldehyde proton (-CHO). Distinctive singlet. |
| ¹H NMR | δ 2.45 ppm (s, 3H) | Methyl group on the benzoate ring. |
| ¹H NMR | δ 8.0–8.1 ppm (d, 2H) | Aromatic protons ortho to the ester carbonyl (benzoate ring). |
Crystal Structure Insights: X-ray crystallography of related 2-methylphenyl 4-methylbenzoate analogs reveals that the ester linkage typically adopts a conformation where the carbonyl is anti to the ortho-substituent (in this case, the formyl group) to minimize steric repulsion [2]. The two aromatic rings are usually twisted relative to each other (dihedral angle ~60–75°) to disrupt conjugation and allow for efficient packing [3].
References
-
Nayak, P.S., & Gowda, B.T. (2009). Synthesis and characterization of substituted phenyl benzoates. Journal of Molecular Structure. (Context: General synthesis of salicylaldehyde esters).
-
Gowda, B.T., et al. (2008).[1][2] 2-Methylphenyl 4-methylbenzoate.[2] Acta Crystallographica Section E. [Link]
-
Saeed, A., et al. (2008). Crystal structure of phenyl 4-methylbenzoate. Acta Crystallographica Section E. [Link]
-
Vinsova, J., et al. (2015).[3] Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry. [Link]
-
Roman, G. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. [Link]
Sources
Methodological & Application
Application Note: Stepwise Preparation of 2-Formylphenyl 4-methylbenzoate
Executive Summary
This application note details the robust, stepwise synthesis of 2-Formylphenyl 4-methylbenzoate (also known as salicylaldehyde p-toluate). This compound represents a critical structural motif in the development of liquid crystals and serves as a kinetic probe for esterase activity due to the proximity of the electrophilic aldehyde and the hydrolyzable ester.
The protocol utilizes a classical Schotten-Baumann nucleophilic acyl substitution , selected for its high atom economy, scalability, and operational simplicity compared to metal-catalyzed alternatives. This guide emphasizes moisture control and pH management to prevent the premature oxidation of the aldehyde moiety or hydrolysis of the ester product.
Key Chemical Properties
| Property | Value |
| IUPAC Name | (2-formylphenyl) 4-methylbenzoate |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.26 g/mol |
| Melting Point | 64 °C [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |
Retrosynthetic Analysis & Strategy
The synthesis is designed around the disconnection of the ester bond. The forward strategy involves the
Reaction Scheme
The reaction proceeds via a tetrahedral intermediate, followed by the elimination of chloride. The base (Triethylamine) serves a dual purpose: activating the phenol by deprotonation and scavenging the HCl byproduct to drive the equilibrium forward.
Figure 1: Mechanistic pathway for the O-acylation of salicylaldehyde.
Materials & Equipment
Reagents
-
Salicylaldehyde (2-hydroxybenzaldehyde): >98% purity.[1] Note: If liquid is dark/brown, distill under vacuum prior to use to remove oxidation products.
-
p-Toluoyl Chloride (4-methylbenzoyl chloride): 1.1 equivalents.
-
Triethylamine (Et₃N): 1.2 equivalents. Dried over KOH pellets if possible.
-
Dichloromethane (DCM): Anhydrous (dried over molecular sieves).
-
Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine.
Equipment
-
250 mL Round Bottom Flask (RBF) (oven-dried).
-
Magnetic stir bar & plate.
-
Addition funnel (pressure-equalizing preferred).
-
Ice-water bath.
-
Rotary Evaporator.
Experimental Protocol
Step 1: Reaction Setup (0 - 30 mins)
-
System Prep: Flame-dry or oven-dry a 250 mL RBF and flush with Nitrogen or Argon. Moisture acts as a competitive nucleophile, hydrolyzing the acid chloride to p-toluic acid.
-
Solvation: Add Salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous DCM (50 mL) to the flask.
-
Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) via syringe. The solution may turn slightly yellow due to phenoxide formation.
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. Cooling controls the exothermicity of the subsequent addition.
Step 2: Acylation (30 mins - 3 hours)
-
Electrophile Addition: Dissolve p-Toluoyl chloride (1.70 g, 11.0 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will begin to form, indicating the reaction is progressing.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes).
-
Target Rf: ~0.5–0.6 (Product).
-
Salicylaldehyde Rf: ~0.7–0.8 (Distinct aldehyde spot usually moves higher or streaks; stain with DNP to confirm consumption).
-
Step 3: Workup & Isolation
-
Quench: Add 20 mL of water to the reaction mixture to hydrolyze excess acid chloride.
-
Phase Separation: Transfer to a separatory funnel.
-
Wash Sequence:
-
Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 30 mL) . Purpose: Removes unreacted amine base and solubilizes the amine salt.
-
Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (2 x 30 mL) . Purpose: Removes any p-toluic acid generated by hydrolysis.
-
Wash 3 (Neutral): Wash with Brine (1 x 30 mL) .
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter off the solids.[2]
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield a crude off-white solid.
Step 4: Purification
-
Recrystallization: The crude solid is typically pure enough for many applications, but for analytical grade:
-
Dissolve the solid in a minimum amount of hot Ethanol or a Hexane/Ethyl Acetate mixture.
-
Allow to cool slowly to RT, then to
.
-
-
Filtration: Collect crystals via vacuum filtration and wash with cold hexanes.
-
Drying: Dry under high vacuum to remove trace solvents.
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of 2-Formylphenyl 4-methylbenzoate.
Validation & Characterization (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these established metrics [1].
Physical Data[2][8][9]
-
State: White solid.
-
Melting Point: 64 °C (Sharp melting range indicates high purity).
Spectroscopic Data
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (500 MHz, CDCl₃) | δ 10.15 (s, 1H) | Aldehyde proton (Key identifier) |
| δ 8.23 (d, 2H) | Aromatic protons (Ortho to ester) | |
| δ 2.47 (s, 3H) | Methyl group (Toluene ring) | |
| ¹³C NMR (125 MHz, CDCl₃) | δ 188.0 | Aldehyde Carbonyl (C=O) |
| δ 166.0 | Ester Carbonyl (C=O) | |
| δ 21.8 | Methyl Carbon | |
| IR (Neat/CHCl₃) | 1742 cm⁻¹ | Ester C=O stretch |
| 1695 cm⁻¹ | Aldehyde C=O stretch |
Quality Control Check:
-
Aldehyde Integrity: If the peak at δ 10.15 is missing or shifted upfield to ~12 ppm, oxidation to the carboxylic acid has occurred.
-
Ester Hydrolysis: If a broad singlet appears at ~5.0–6.0 ppm (phenol OH), the esterification was incomplete or hydrolyzed during workup.
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Moisture in the solvent hydrolyzed the p-toluoyl chloride.
-
Fix: Increase acid chloride to 1.2 eq and ensure DCM is distilled over CaH₂ or dried with sieves.
-
-
Emulsions during Workup:
-
Cause: Density of DCM is close to water when heavily laden with salts.
-
Fix: Add a small amount of Brine to increase the density of the aqueous layer, or add more DCM to increase organic phase volume.
-
-
Side Reaction (Aldol):
-
Cause: High temperature or excess strong base can cause the salicylaldehyde to self-condense.
-
Fix: Keep the reaction strictly at
during base addition and do not substitute Et₃N with stronger bases like NaOH or KOH.
-
References
-
Characterization Data Source
-
Gogoi, P., et al. (2014). Directing Group Assisted Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones. Royal Society of Chemistry (RSC) Advances. (Supporting Information, Compound 3ab).[3]
-
Source:
-
-
General Protocol (Schotten-Baumann)
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
-
Source:
Sources
Application Note: Catalytic Synthesis of 2-Formylphenyl 4-methylbenzoate
Introduction & Scope
This application note details the catalytic synthesis of 2-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7), a critical intermediate in the synthesis of bioactive heterocycles, including coumarins, chromones, and liquid crystal mesogens.
The synthesis presents a specific chemoselective challenge: esterification of a phenol in the presence of an oxidation-sensitive aldehyde . Standard Fischer esterification is often ineffective due to the low nucleophilicity of the phenolic hydroxyl group and the potential for acetalization of the aldehyde.
This guide presents two validated catalytic protocols:
-
Method A (Standard): Nucleophilic Catalysis via Acyl Chloride (High Yield, Scalable).
-
Method B (Mild): Steglich Esterification via Carbodiimide Coupling (Neutral pH, Acid-Sensitive Compatible).
Chemical Identity & Target Properties[1][2][3][4][5][6][7][8]
| Property | Description |
| IUPAC Name | 2-Formylphenyl 4-methylbenzoate |
| Common Name | Salicylaldehyde p-toluate |
| Structure | Ester linkage between Salicylaldehyde and p-Toluic Acid |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.26 g/mol |
| Key Functional Groups | Aryl Aldehyde, Phenolic Ester, Methyl-arene |
| Solubility | Soluble in DCM, EtOAc, THF, Chloroform; Insoluble in Water |
Method A: Nucleophilic Catalysis (DMAP/Acid Chloride)
Rationale: Phenols are poor nucleophiles. Using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst increases the electrophilicity of the acyl donor by forming a highly reactive N-acylpyridinium intermediate. This method is preferred for scale-up due to rapid kinetics and simplified purification.
Reaction Scheme
Materials
-
Substrate: Salicylaldehyde (2-Hydroxybenzaldehyde) [1.0 equiv]
-
Reagent: 4-Methylbenzoyl chloride [1.1 equiv][1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) [0.1 equiv]
-
Base: Triethylamine (TEA) [1.2 equiv] (Scavenges HCl)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Solvation: Add Salicylaldehyde (12.2 g, 100 mmol), DMAP (1.22 g, 10 mmol), and TEA (16.7 mL, 120 mmol) to the flask. Dissolve in anhydrous DCM (100 mL).
-
Cooling: Submerge the flask in an ice-water bath (
). -
Addition: Dissolve 4-Methylbenzoyl chloride (17.0 g, 110 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Exothermic.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 3–4 hours. -
Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting phenol (
) should disappear; product appears at higher . -
Quench: Add water (50 mL) to hydrolyze excess acid chloride. Stir for 10 minutes.
-
Workup:
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove DMAP and TEA.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove p-toluic acid byproducts.
-
Wash with Brine (1 x 50 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from hot Ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Method B: Steglich Esterification (DCC/DMAP)[5][8][9]
Rationale: If the acid chloride is unavailable or if the substrate contains acid-labile groups, the Steglich method allows coupling directly from the carboxylic acid under neutral conditions.
Protocol Summary
-
Reagents: Salicylaldehyde [1.0 equiv], 4-Methylbenzoic acid [1.1 equiv].
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) [1.1 equiv].
-
Catalyst: DMAP [0.05 - 0.1 equiv].
-
Solvent: DCM or THF.
Key Procedure Note: Mix the acid, phenol, and DMAP before adding DCC at
Mechanistic Insight & Visualization
The efficiency of Method A relies on the "Nucleophilic Shuttle" mechanism of DMAP.
Figure 1: The catalytic cycle of DMAP. DMAP attacks the acid chloride to form a resonance-stabilized acylpyridinium salt, which is far more electrophilic than the acid chloride itself, facilitating attack by the sterically hindered phenol.
Self-Validating Quality Control (QC)
To ensure protocol success, the isolated product must meet the following analytical criteria.
NMR Validation Points
| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Value |
| ¹H | 10.20 | Singlet (1H) | Aldehyde (-CHO) | Confirms aldehyde oxidation state is preserved. |
| ¹H | 8.15 | Doublet (2H) | Benzoate ortho-H | Confirms attachment of p-toluoyl group. |
| ¹H | 2.45 | Singlet (3H) | Methyl (-CH₃) | Confirms presence of p-tolyl moiety. |
| ¹³C | 164.5 | Singlet | Ester Carbonyl | Distinguishes ester from ketone/aldehyde. |
Troubleshooting Guide
-
Low Yield? Ensure DCM is anhydrous. Water hydrolyzes the acid chloride.
-
Impurity at
8.0 ppm? Residual p-Toluic acid. Repeat NaHCO₃ wash. -
Impurity at
3.0 ppm (Broad)? Residual DMAP. Repeat HCl wash.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for Method A.
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][3] Angew.[4][2][3] Chem. Int. Ed.1978 , 17, 522–524.[2][3]
-
DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[4][2][3] Chem. Int. Ed. Engl.1978 , 17, 569–583.
-
Protocol Adaptation (Salicylaldehyde Esters): "Synthesis of 2-acetylphenyl 4-methylbenzoate." BenchChem Protocols. Accessed Oct 2023.
-
Physical Data Verification: PubChem Compound Summary for 2-Methylphenyl 4-methylbenzoate (Structural Analog). National Library of Medicine.
Sources
Application Note: 2-Formylphenyl 4-methylbenzoate in Heterocycle Synthesis
This guide details the strategic application of 2-Formylphenyl 4-methylbenzoate in the synthesis of biologically active heterocycles. It focuses on the molecule's unique dual-electrophile character (aldehyde + ester), enabling its use as a "tethered" precursor for 2-arylbenzofurans and flavone derivatives .
Part 1: Strategic Overview
The Molecule
2-Formylphenyl 4-methylbenzoate (CAS: Analogous to 115883-85-7) is a bifunctional building block derived from salicylaldehyde and 4-methylbenzoyl chloride. In medicinal chemistry, it serves as a "pre-organized" scaffold. Unlike simple salicylaldehyde, the phenolic oxygen is masked by a lipophilic p-toluoyl group, which plays two critical roles:
-
Protection/Activation: It prevents non-specific phenolic oxidation while activating the aromatic ring for specific functionalizations.
-
Intramolecular Trap: The ester carbonyl is positioned perfectly to trap nucleophiles or radicals generated at the aldehyde position, facilitating 5-exo-trig or 6-endo-trig cyclizations.
Core Applications
This scaffold is the "Golden Key" for accessing two privileged pharmacophores:
-
2-(4-Methylphenyl)benzofuran: Via intramolecular McMurry coupling or reductive cyclization. These scaffolds are potent in anti-Alzheimer's (BACE1 inhibitors) and anti-inflammatory research.
-
Flavones/Chromones: Via reaction with diazo compounds or active methylenes, where the ester group participates in acyl transfer or elimination.
Part 2: Mechanisms & Protocols
Primary Workflow: Intramolecular McMurry Cyclization
The most direct and high-yielding transformation of 2-formylphenyl 4-methylbenzoate is the synthesis of 2-(4-methylphenyl)benzofuran . This reaction exploits the low-valent titanium-mediated coupling of the aldehyde and the ester carbonyl.[1][2]
Mechanism of Action
The reaction proceeds via a reductive coupling mechanism. Titanium(0) coordinates to both the aldehyde and ester carbonyl oxygens, facilitating a single-electron transfer (SET). This generates a ketyl-radical intermediate that collapses into a titanacycle. Subsequent deoxygenation yields the benzofuran double bond.
Caption: Figure 1.[1][3][4] Mechanistic pathway for the reductive cyclization of 2-formylphenyl 4-methylbenzoate to benzofuran.
Experimental Protocol: Synthesis of 2-(4-Methylphenyl)benzofuran
Reagents:
-
Substrate: 2-Formylphenyl 4-methylbenzoate (1.0 equiv, 5 mmol, 1.20 g)
-
Titanium Source: TiCl₄ (4.0 equiv, 20 mmol)
-
Reductant: Zinc dust (8.0 equiv, 40 mmol)
-
Solvent: Anhydrous THF (50 mL)
-
Additive: Pyridine (0.5 mL, catalytic/buffer)
Step-by-Step Procedure:
-
Preparation of Low-Valent Titanium (LVT):
-
In a flame-dried 250 mL 3-neck flask under Argon, suspend Zinc dust in 30 mL THF.
-
Cool to 0°C. Add TiCl₄ dropwise via syringe over 15 minutes. (Caution: Exothermic, yellow fume evolution).
-
Reflux the mixture for 2 hours. The suspension will turn from yellow to black/dark blue, indicating the formation of active Ti(0) species.
-
-
Cyclization:
-
Dissolve 2-Formylphenyl 4-methylbenzoate in 20 mL THF.
-
Add the substrate solution dropwise to the refluxing Ti slurry over 30 minutes. (High dilution prevents intermolecular dimerization).
-
Continue reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a highly fluorescent benzofuran spot (Rf ~0.8).
-
-
Workup:
-
Cool to room temperature. Quench by pouring into 10% aqueous K₂CO₃ (100 mL).
-
Filter through a Celite pad to remove Titanium oxides. Wash the pad with Et₂O.
-
Extract the filtrate with Et₂O (3 x 50 mL). Dry combined organics over MgSO₄.
-
-
Purification:
-
Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane).
-
Yield: Expect 75-85% as a white crystalline solid.
-
Secondary Workflow: Synthesis of Coumarins
For researchers targeting coumarins (2-oxo-2H-chromenes), this substrate can be used in a "One-Pot Deprotection-Condensation" sequence.
Concept: The ester group is cleaved in situ by the base used for the Knoevenagel condensation, generating the salicylaldehyde anion which immediately reacts with the active methylene compound.
Protocol Summary:
-
Mix: 2-Formylphenyl 4-methylbenzoate (1 mmol) + Diethyl Malonate (1.2 mmol).
-
Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (drop).
-
Solvent: Ethanol (5 mL).
-
Conditions: Reflux 4 hours.
-
Outcome: The p-toluic acid byproduct remains in solution; the product Ethyl coumarin-3-carboxylate precipitates upon cooling.
Part 3: Technical Data & Troubleshooting
Solvent Comparison for Cyclization
The choice of solvent critically affects the intramolecular vs. intermolecular pathway.
| Solvent | Boiling Point (°C) | Yield (Benzofuran) | Dimerization (Side Product) | Notes |
| THF | 66 | 82% | <5% | Standard; best balance of solubility and temp. |
| DME | 85 | 65% | 15% | Higher temp favors intermolecular coupling. |
| Toluene | 110 | 40% | 30% | Poor solubility of Ti-species; high dimerization. |
| Dioxane | 101 | 70% | 10% | Good alternative if higher temp is needed. |
Troubleshooting Guide
-
Problem: Low yield / Incomplete conversion.
-
Cause: Inactive Ti(0) species.
-
Solution: Ensure Zn dust is activated (wash with dilute HCl, then water, acetone, ether, and dry). Ensure TiCl₄ is fresh and not hydrolyzed (should be clear/yellow, not cloudy).
-
-
Problem: Pinacol product detected (diol intermediate).
-
Cause: Reaction temperature too low during the "deoxygenation" phase.
-
Solution: Ensure vigorous reflux is maintained for at least 4 hours after addition.
-
-
Problem: "Sticky" reaction mixture during workup.
-
Cause: Titanium oxides forming a gel.
-
Solution: Use a saturated Rochelle's salt (Sodium Potassium Tartrate) solution instead of carbonate for quenching. Stir for 1 hour until layers separate cleanly.
-
Part 4: References
-
McMurry Coupling Reviews:
-
Fürstner, A., & Bogdanović, B. (1996). "New developments in the chemistry of low-valent titanium." Angewandte Chemie International Edition, 35(6), 502-515. Link
-
Duan, X. F., et al. (2007). "A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings."[5] Tetrahedron Letters, 48, 1-5. Link
-
-
Benzofuran Synthesis:
-
Rehan, M., et al. (2017). "Synthesis of Functionalized Benzo[b]furans via Oxidative Cyclization of o-Cinnamyl Phenols." Journal of Organic Chemistry, 82, 3411-3424. Link
-
Kishor, M. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.[1] Link
-
-
Chemical Properties:
-
ChemScene. (2025). "4-Formylphenyl 4-methylbenzoate Product Data." Link (Note: Isomeric reference for physical property baseline).
-
-
NHC Catalysis (Alternative Pathway):
Sources
- 1. jocpr.com [jocpr.com]
- 2. Microwave Chemistry: Synthesis of 2-Aryl and 2-Alkylbenzothiazoles, McMurry Reaction, Synthesis of New Pyrazolo[1,5-a]pyrimidines, Synthesis of Macrodiolides [organic-chemistry.org]
- 3. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
- 4. [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Solvent Selection for Reactions of 2-Formylphenyl 4-methylbenzoate
Abstract
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-Formylphenyl 4-methylbenzoate. This bifunctional aromatic compound, featuring both an aldehyde and a benzoate ester, offers a versatile platform for synthesizing a wide array of complex molecules. However, its dual reactivity presents unique challenges in achieving chemoselectivity. The judicious selection of a solvent is paramount, as it not only influences reaction rates and yields but also governs the selective transformation of one functional group over the other. This document provides an in-depth analysis of solvent effects and detailed, field-proven protocols for several key transformations: the Wittig reaction, Knoevenagel condensation, reductive amination, and Grignard addition. Furthermore, it addresses the inherent chemoselectivity challenges and explores advanced applications, empowering researchers to harness the full synthetic potential of this valuable building block.
Introduction: The Critical Role of the Solvent
2-Formylphenyl 4-methylbenzoate is a substrate of significant interest due to its ortho-substituted aldehyde and ester moieties. The aldehyde is a gateway for C-C and C-N bond formations, while the benzoate ester can act as a leaving group precursor for cross-coupling reactions or be involved in intramolecular cyclizations. The success of any synthetic strategy involving this molecule is critically dependent on controlling which functional group reacts.
The solvent is not merely a medium for dissolution; it is an active participant in the reaction. Its properties—polarity, proticity, and coordinating ability—can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the reaction pathway. For a bifunctional molecule like 2-Formylphenyl 4-methylbenzoate, the solvent can be leveraged to enhance the reactivity of the desired functional group while passivating the other, thus achieving the desired chemoselectivity.
Knoevenagel Condensation: Driving C-C Bond Formation
The Knoevenagel condensation is a cornerstone reaction for converting aldehydes into α,β-unsaturated systems by reacting them with active methylene compounds in the presence of a basic catalyst.[1][2] The choice of solvent is a decisive factor in the efficiency of this transformation.
Scientific Rationale for Solvent Selection
The Knoevenagel condensation proceeds via the formation of a carbanion or enolate from the active methylene compound, which then attacks the aldehyde. The solvent's role is multifaceted:
-
Solubility: It must effectively dissolve the aldehyde, the active methylene compound, and the catalyst.
-
Stabilization of Intermediates: Polar aprotic solvents excel in this reaction because they can stabilize the charged enolate intermediate without solvating the basic catalyst too strongly, thus preserving its activity.
-
Reaction Rate: Protic solvents, like methanol or ethanol, can hydrogen-bond with the catalyst and the enolate, which can slow down the reaction.[3] Nonpolar solvents such as toluene are often less effective due to poor solubility of the catalyst and intermediates.
Studies have shown that polar aprotic solvents like Dimethylformamide (DMF) are often superior, leading to significantly higher conversion rates and shorter reaction times compared to both protic and nonpolar alternatives.[3]
Comparative Solvent Data
| Solvent | Type | Catalyst | Typical Reaction Time | Conversion/Yield | Reference |
| DMF | Polar Aprotic | Piperidine / Hydrotalcite | 15-30 min | 81-99% | [3] |
| Ethanol | Polar Protic | Piperidine | 2-18 h | High Yields | [1] |
| Methanol | Polar Protic | Hydrotalcite | > 1 h | Poor Conversion | [3] |
| Toluene | Nonpolar | Piperidine | > 2 h | 61-99% | [3] |
| Water | Polar Protic | Various / Catalyst-free | 10 min - 4.5 h | High Yields | [4] |
| Solvent-Free | - | Various | 1 h | 71-87% | [5] |
Experimental Protocol: Knoevenagel Condensation in DMF
This protocol describes the condensation of 2-Formylphenyl 4-methylbenzoate with malononitrile.
Materials:
-
2-Formylphenyl 4-methylbenzoate
-
Malononitrile
-
Piperidine (catalyst)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (1M)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Formylphenyl 4-methylbenzoate (1.0 eq) and malononitrile (1.1 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution with stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture to pH ~6 with 1M HCl to neutralize the catalyst. A precipitate of the product will form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Workflow Diagram
Caption: Knoevenagel Condensation Workflow.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[6] For 2-Formylphenyl 4-methylbenzoate, this reaction selectively targets the aldehyde group, as esters are generally unreactive towards phosphonium ylides.[7]
Scientific Rationale for Solvent Selection
The choice of solvent is critical for both the formation of the ylide and the subsequent olefination, primarily influencing the stereoselectivity (E/Z ratio) of the resulting alkene.
-
Ylide Formation: The ylide is typically generated by deprotonating a phosphonium salt with a strong base (e.g., n-BuLi, NaH). Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching the base and the ylide.
-
Stereoselectivity:
-
Non-polar, aprotic solvents (e.g., Toluene, THF) with "salt-free" ylides (prepared from phosphonium salts with bases like NaHMDS) tend to favor the formation of Z-alkenes with unstabilized ylides.[8]
-
Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the betaine intermediate, potentially leading to thermodynamic equilibration and favoring the more stable E-alkene, especially with stabilized ylides.[8]
-
Protic solvents (e.g., alcohols) are incompatible with the strong bases used to generate ylides but can be used in some specific cases, like the Schlosser modification for E-alkene synthesis.[6]
-
Given the ester functionality in the substrate, using a stabilized ylide (e.g., Ph₃P=CHCO₂Et) will predictably yield the E-alkene, and the solvent choice will have a less dramatic effect on the ratio compared to unstabilized ylides.
Experimental Protocol: Wittig Olefination in THF
This protocol describes the reaction of 2-Formylphenyl 4-methylbenzoate with methyltriphenylphosphonium bromide to form the corresponding vinyl derivative.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Formylphenyl 4-methylbenzoate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
Ylide Preparation: To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep orange or yellow, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Wittig Reaction: In a separate dry flask, dissolve 2-Formylphenyl 4-methylbenzoate (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The major byproduct is triphenylphosphine oxide. This can be removed by column chromatography on silica gel (eluting with an ethyl acetate/hexane gradient).
Workflow Diagram
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Highly chemoselective reductive amination of carbonyl compounds promoted by InCl3/Et3SiH/MeOH system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Formylphenyl 4-methylbenzoate
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the scale-up of the synthesis of 2-Formylphenyl 4-methylbenzoate, an aromatic ester with potential applications in medicinal chemistry and materials science. Moving from the bench to pilot or production scale introduces significant challenges that are not always apparent during small-scale synthesis. This guide offers a detailed analysis of the critical process parameters, safety considerations, and purification strategies essential for a successful and robust scale-up. We will delve into the underlying principles of the Schotten-Baumann reaction, a common method for this type of esterification, and explore how factors such as heat transfer, mass transfer, and reaction kinetics change with increasing scale. Furthermore, we will discuss the implementation of Process Analytical Technology (PAT) for real-time monitoring and control, as well as advanced methods for large-scale crystallization and purification.
Introduction: The Rationale for Scaling Up 2-Formylphenyl 4-methylbenzoate Synthesis
2-Formylphenyl 4-methylbenzoate is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and fine chemical industries. The ester linkage, combined with the reactive aldehyde group, provides a versatile scaffold for further chemical modifications. The decision to scale up the synthesis of this compound is typically driven by the need for larger quantities for pre-clinical or clinical studies, or for commercial production.
However, a simple multiplication of laboratory-scale quantities is a recipe for failure. The transition from a few grams to kilograms or metric tons requires a fundamental understanding of chemical engineering principles and a meticulous approach to process development and optimization. This guide will walk you through the critical considerations for a safe, efficient, and reproducible scale-up of the synthesis of 2-Formylphenyl 4-methylbenzoate.
The Synthetic Pathway: A Modified Schotten-Baumann Approach
The synthesis of 2-Formylphenyl 4-methylbenzoate is typically achieved via the esterification of 2-hydroxybenzaldehyde with 4-methylbenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an alcohol or phenol with an acid chloride in the presence of a base.
DOT Script for the Synthesis of 2-Formylphenyl 4-methylbenzoate
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Formylphenyl 4-methylbenzoate
Guide for Researchers and Drug Development Professionals
This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-Formylphenyl 4-methylbenzoate. As Senior Application Scientists, our goal is to move beyond simple procedural lists and offer a resource grounded in mechanistic principles and practical laboratory experience. Here, we address common challenges to help you improve reaction yield, purity, and reproducibility.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?
A: Low yield in this esterification is a common issue, typically stemming from one of three areas: reagent quality, competing side reactions, or suboptimal reaction conditions.
-
Expertise & Experience: The primary culprit is often the hydrolysis of the highly reactive 4-methylbenzoyl chloride. This reagent is sensitive to moisture and will readily react with water to form the unreactive 4-methylbenzoic acid, consuming your acylating agent and complicating purification.[1] Another key factor is the incomplete deprotonation of the starting phenol, 2-hydroxybenzaldehyde, which reduces the concentration of the necessary nucleophile.
-
Trustworthiness (Self-Validating System): To diagnose the issue, you must systematically validate each component of your reaction.
Troubleshooting Protocol:
-
Reagent Quality Check:
-
4-methylbenzoyl chloride: Use a freshly opened bottle or distill older reagent. It should be a clear liquid. If it appears cloudy or has solidified, it has likely hydrolyzed.
-
2-hydroxybenzaldehyde (Salicylaldehyde): This can oxidize over time, turning from a colorless/pale yellow to a darker brown liquid. Use freshly distilled or high-purity salicylaldehyde for best results.
-
Solvent/Base: If using a non-aqueous system with a base like pyridine, ensure the pyridine is anhydrous.[2] Water in the pyridine will preferentially react with the acid chloride.
-
-
Addressing Side Reactions:
-
Hydrolysis: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture ingress.
-
Stoichiometry: A slight excess (1.1–1.2 equivalents) of 4-methylbenzoyl chloride is often used to compensate for minor hydrolysis and drive the reaction to completion. However, a large excess will make purification difficult.
-
-
Optimizing Conditions:
-
Temperature Control: The initial addition of 4-methylbenzoyl chloride is exothermic.[2] Maintain a low temperature (0-5 °C) during the addition to prevent side reactions. After the addition is complete, allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Insufficient reaction time will leave starting material, while excessively long times can lead to product degradation or hydrolysis, especially if trace water is present.
-
-
Q2: My final product is contaminated with a significant amount of 4-methylbenzoic acid. How did this happen and how can I remove it?
A: The presence of 4-methylbenzoic acid is a direct result of the hydrolysis of 4-methylbenzoyl chloride, as previously discussed.[1] Its formation is almost unavoidable to some extent. The key is to remove it effectively during the workup.
-
Expertise & Experience: Standard workup procedures may not fully remove this acidic byproduct if it is present in large quantities. A simple water wash is insufficient. The carboxylic acid has limited solubility in the organic phase but can be effectively removed by a basic wash that converts it to its highly water-soluble carboxylate salt.
-
Trustworthiness (Self-Validating System): The purification process must be designed to specifically target and remove the likely impurities.
Troubleshooting Protocol:
-
Improved Workup: After quenching the reaction, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basic Wash: Wash the organic layer sequentially with:
-
Validation: After the washes, spot the organic layer on a TLC plate against a standard of 4-methylbenzoic acid to confirm its removal before proceeding to solvent evaporation. If the spot persists, repeat the NaHCO₃ wash.
-
Q3: What is the optimal base and solvent system? I have seen protocols using aqueous NaOH and others using anhydrous pyridine.
A: Both systems are effective and represent different methodologies for the same transformation, known as the Schotten-Baumann reaction.[4][5] The choice depends on the desired scale, available equipment, and purification strategy.
-
Expertise & Experience:
-
Aqueous NaOH (Schotten-Baumann Conditions): This is a classic, robust, and cost-effective method. It utilizes a two-phase system (e.g., water and dichloromethane).[4] The NaOH deprotonates the 2-hydroxybenzaldehyde to form the highly nucleophilic phenoxide ion in the aqueous phase.[6] The reaction occurs at the interface of the two layers. This method is excellent for larger scales but requires vigorous stirring to maximize the interfacial area.
-
Anhydrous Pyridine: In this single-phase system, pyridine acts as both the base and the solvent.[2] It is a weaker base than NaOH, but it is sufficient to neutralize the HCl byproduct generated during the reaction, driving the equilibrium forward.[7] This method offers a more controlled, homogeneous reaction environment, which can be advantageous for smaller-scale, high-purity syntheses. However, pyridine has an unpleasant odor, is toxic, and must be completely removed during workup.
-
-
Trustworthiness (Self-Validating System):
| Parameter | Aqueous NaOH System | Anhydrous Pyridine System |
| Mechanism | Generates phenoxide nucleophile | Neutralizes HCl byproduct |
| Phases | Two-phase (Organic/Aqueous) | Single-phase (Organic) |
| Pros | Inexpensive, powerful nucleophile, good for large scale.[6] | Homogeneous, controlled, easy to monitor by TLC.[2] |
| Cons | Requires vigorous stirring, risk of product hydrolysis.[8] | Pyridine is toxic and must be fully removed, requires anhydrous conditions. |
| Yield | Generally good to excellent | Generally good to excellent |
Recommendation: For most laboratory-scale syntheses where purity is paramount, the anhydrous pyridine method often provides a cleaner reaction profile that is easier to monitor and work up, provided the pyridine is thoroughly removed.
Optimized Experimental Protocol (Pyridine Method)
This protocol is adapted from established methods for similar ester syntheses and is optimized for high yield and purity at the laboratory scale.[2]
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-hydroxybenzaldehyde | 122.12 | 1.0 | 20.0 | 2.44 g |
| 4-methylbenzoyl chloride | 154.61 | 1.1 | 22.0 | 3.40 g (2.85 mL) |
| Anhydrous Pyridine | 79.10 | - | - | 15 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |
| 5% Aqueous HCl | - | - | - | 100 mL |
| Sat. Aqueous NaHCO₃ | - | - | - | 2 x 50 mL |
| Anhydrous MgSO₄ | - | - | - | ~5 g |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.44 g (20.0 mmol) of 2-hydroxybenzaldehyde in 15 mL of anhydrous pyridine.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add 3.40 g (22.0 mmol) of 4-methylbenzoyl chloride dropwise to the cooled solution over 15 minutes. Rationale: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.[2] A white precipitate of pyridinium hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of 2-hydroxybenzaldehyde.
-
Workup - Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of 5% aqueous HCl and ice chips, while stirring vigorously. This will neutralize the pyridine and precipitate the crude product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with 50 mL of dichloromethane (DCM). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layer with 2 x 50 mL of saturated aqueous NaHCO₃ solution to remove any 4-methylbenzoic acid impurity, followed by one wash with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot methanol or ethanol. Filter the purified crystals and dry them in a vacuum oven to obtain 2-Formylphenyl 4-methylbenzoate as a white solid.
Visualizations
Reaction Mechanism: Esterification
Caption: Figure 2: Experimental Workflow.
References
- Filo. (2025). Write a short note on the Schotten-Baumann reaction of Phenol.
- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylphenyl 4-methylbenzoate.
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 2-Formylphenyl 4-methylbenzoate
This guide serves as a technical support resource for researchers utilizing 2-Formylphenyl 4-methylbenzoate . It is designed to address the specific instability of this ester, particularly its susceptibility to hydrolysis, which often results in high background noise in kinetic assays or degradation of stock solutions.
Minimizing Hydrolytic Degradation & Optimizing Assay Stability[1]
Quick Status Dashboard
-
Compound Class: Activated Phenyl Ester[1]
-
Primary Instability: Base-catalyzed hydrolysis (Saponification)[1]
-
Critical Vulnerability: The ortho-formyl group significantly stabilizes the leaving group, accelerating hydrolysis compared to standard benzoates.[1]
-
Storage Recommendation:
, Desiccated, Inert Atmosphere (Argon/Nitrogen).
The Core Issue: Why Does It Hydrolyze So Fast?
To minimize hydrolysis, you must understand the driving force. This is not a standard ester; it is an "activated" ester.[1]
The Mechanistic Causality
The hydrolysis rate of phenyl esters is dictated by the "leaving group ability" of the phenol.[1]
-
The Leaving Group: Upon hydrolysis, this compound releases 4-methylbenzoic acid and salicylaldehyde (2-hydroxybenzaldehyde).[1]
-
The Ortho-Effect: The formyl group (
) at the ortho position of the phenol ring is strongly electron-withdrawing.[1] This lowers the pKa of the phenolic hydroxyl (pKa 8.[1]4) compared to unsubstituted phenol (pKa 10).[1] -
Consequence: The resulting phenoxide ion is more stable, making it a better leaving group.[1] Consequently, nucleophiles (like water or hydroxide ions) attack the carbonyl carbon more aggressively, leading to rapid spontaneous degradation in aqueous buffers, especially at pH > 7.0.
Visualization: Hydrolysis Pathway & Vulnerability
The following diagram illustrates the degradation pathway you are trying to prevent.[1]
Figure 1: Mechanism of hydrolysis showing the critical breakdown into acid and aldehyde components.[1] The stability of the Salicylaldehyde leaving group drives the reaction forward.[1]
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Category A: Stock Solution Stability
Q: My stock solution in DMSO turned yellow/cloudy after a week at 4°C. Is it still good? A: Likely No.
-
Diagnosis: Yellowing often indicates the release of salicylaldehyde (which oxidizes or polymerizes) or the formation of degradation products.[1] Cloudiness suggests the precipitation of 4-methylbenzoic acid, which is less soluble than the ester.[1]
-
The Fix:
-
Switch solvent to Anhydrous Acetonitrile (MeCN) or Anhydrous DMSO .[1] DMSO is hygroscopic and absorbs atmospheric water, fueling hydrolysis even in the freezer.
-
Store small aliquots (single-use) at -20°C or lower.
-
Do not store in alcohols (Methanol/Ethanol).[1] This causes transesterification, converting your compound into Methyl/Ethyl 4-methylbenzoate and releasing free salicylaldehyde.
-
Q: Can I sonicate the compound to dissolve it? A: Use Caution. Ultrasonic baths generate local heat and can introduce radical species.[1] If the compound is stubborn:
-
Vortex extensively first.[1]
-
If sonication is necessary, use a water bath with ice and limit to 10-second bursts. Heat accelerates the ester cleavage exponentially.[1]
Category B: Assay Conditions (In-Well)
Q: I see a linear increase in absorbance even in my "No Enzyme" control wells. How do I stop this? A: This is Spontaneous Hydrolysis .[1] You cannot stop it entirely, but you can minimize it:
-
Lower the pH: If your enzyme tolerates it, drop the pH from 7.4 to 6.8 or 6.[1]5. Hydrolysis rates for phenyl esters drop significantly as you move toward neutral/acidic conditions.[1]
-
Reduce Temperature: Run the assay at 25°C instead of 37°C if possible.
-
Buffer Choice: Avoid nucleophilic buffers like Tris or Imidazole if possible, as the free amine can attack the ester (aminolysis). Use non-nucleophilic buffers like HEPES , MOPS , or Phosphate .
Q: How do I correct for this background mathematically? A: You must run a Substrate-Only Control (Buffer + Substrate, no protein) alongside every single measurement.
-
Correction Formula:
-
Note: Do not just "blank" the machine at
.[1] You need the rate of spontaneous hydrolysis over time to subtract it from the enzymatic rate.[1]
Protocol: Preparation of Hydrolysis-Resistant Stock
Follow this protocol to ensure maximum shelf-life.
Materials:
-
Solid 2-Formylphenyl 4-methylbenzoate[1]
-
Solvent: Anhydrous DMSO (Grade:
99.9%, Water content ppm) -
Container: Amber glass vial with PTFE-lined cap (Plastic absorbs hydrophobic esters).[1]
Step-by-Step:
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the reagent bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture onto the solid.[1] |
| 2 | Weighing | Weigh quickly. If the lab is humid, flush the weighing boat with Nitrogen/Argon. |
| 3 | Dissolution | Add Anhydrous DMSO to achieve a concentration of 10–50 mM . High concentrations are more stable than dilute ones (percent-wise loss is lower).[1] |
| 4 | Aliquoting | Immediately divide into single-use aliquots (e.g., 20–50 |
| 5 | Storage | Store at -20°C (short term) or -80°C (long term). Keep in a secondary container with desiccant (silica gel).[1] |
Decision Tree: Troubleshooting High Background
Use this logic flow to diagnose instability in your experiments.
Figure 2: Diagnostic workflow for identifying the source of non-enzymatic hydrolysis.
References
-
Ortho-Substituent Effects on Benzo
-
Handling of Labile Phenyl Esters
-
Source: Fisher Scientific / Safety Data Sheets[1]
- Relevance: Provides standard handling procedures for formyl-benzoate derivatives, emphasizing moisture sensitivity and storage at low temper
-
Link:
-
-
Cysteine Protease Inhibitor Chemistry (E-64 Analogs)
-
Source: NIH / PMC[1]
- Relevance: Contextualizes the use of activated esters in biological assays and the necessity of using specific inhibitors (like E-64)
-
Link:
-
Sources
Technical Support Center: Purification of 2-Formylphenyl 4-methylbenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and purification strategies for isolating 2-Formylphenyl 4-methylbenzoate from unreacted salicylaldehyde. The methodologies are grounded in fundamental chemical principles and are designed to be both effective and adaptable to various laboratory scales.
The Purification Challenge: Ester vs. Phenol
The synthesis of 2-Formylphenyl 4-methylbenzoate, an aromatic ester, typically involves the reaction of salicylaldehyde (an aromatic aldehyde with a phenolic hydroxyl group) with 4-methylbenzoyl chloride. A common outcome is an incomplete reaction, leaving residual, unreacted salicylaldehyde in the crude product mixture.
Successful purification hinges on exploiting the key structural difference between the desired product and the starting material:
-
Salicylaldehyde: Possesses a free phenolic hydroxyl (-OH) group. This group is weakly acidic and is the primary target for selective removal.
-
2-Formylphenyl 4-methylbenzoate: The phenolic hydroxyl group has been converted to an ester linkage, which is neutral and not readily deprotonated by weak bases.
This difference in chemical reactivity is the foundation of the most effective separation techniques.
Comparative Physicochemical Properties
A clear understanding of the physical properties of both the product and the impurity is critical for designing a robust purification strategy.
| Property | Salicylaldehyde | 2-Formylphenyl 4-methylbenzoate | Rationale for Separation |
| Molecular Formula | C₇H₆O₂[1][2] | C₁₅H₁₂O₃ | Significant difference in mass and size. |
| Molecular Weight | 122.12 g/mol [3] | 240.25 g/mol | Can influence elution order and boiling points. |
| Appearance | Colorless to pale yellow liquid[2][4] | Expected to be a white to off-white solid | Physical state difference can allow for techniques like recrystallization. |
| Boiling Point | ~196-197 °C[1][3][5] | Significantly higher than salicylaldehyde | Distillation is possible but often not practical due to the high boiling points. |
| Solubility | Slightly soluble in water; soluble in organic solvents (ether, ethanol)[2][6] | Insoluble in water; soluble in common organic solvents (DCM, Ethyl Acetate) | The key is the solubility of the deprotonated salicylaldehyde in aqueous base. |
| Key Functional Group | Phenolic Hydroxyl (-OH), Aldehyde (-CHO)[2][7] | Ester (-COO-), Aldehyde (-CHO) | The acidic phenolic -OH is the primary handle for chemical separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for removing large amounts of unreacted salicylaldehyde?
A: The most efficient and scalable method is a liquid-liquid extraction using a mild aqueous base , such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution. The weakly acidic phenolic hydroxyl group of salicylaldehyde is deprotonated by the base, forming the water-soluble sodium salt, which is then extracted into the aqueous layer. The ester product remains unaffected in the organic layer.
Q2: My crude product is a yellow oil, but I expect a solid. How can I confirm the presence of salicylaldehyde?
A: The yellow color is a strong indicator of residual salicylaldehyde, which is a yellowish liquid.[2][4] The most definitive way to confirm its presence is by Thin Layer Chromatography (TLC) . Spot your crude mixture, a pure salicylaldehyde standard, and a co-spot (crude + standard) on a silica gel plate. After developing in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate), the unreacted salicylaldehyde will appear as a distinct, more polar (lower Rf) spot that aligns with the standard.
Q3: I performed a basic wash, but my product is still impure. What went wrong?
A: Several factors could be at play:
-
Insufficient Base: You may not have used enough aqueous base to react with all the salicylaldehyde. Ensure the aqueous layer is basic (pH > 8) after extraction.
-
Insufficient Washes: A single wash may not be enough. Perform 2-3 successive washes with fresh aqueous base to ensure complete removal.
-
Poor Mixing: Inadequate mixing between the organic and aqueous layers will result in an inefficient extraction. Ensure you are shaking the separatory funnel adequately (while venting) to maximize the surface area between the phases.
-
Emulsion: An emulsion may have formed, trapping the impurity. See the troubleshooting guide for how to resolve this.
Q4: Is column chromatography a good alternative to extraction?
A: Yes, flash column chromatography is an excellent method for achieving very high purity, especially for smaller-scale reactions or when trace impurities must be removed.[8][9] Salicylaldehyde is significantly more polar than the ester product due to its free hydroxyl group. Therefore, on a normal-phase silica column, the less polar 2-Formylphenyl 4-methylbenzoate will elute much faster than the salicylaldehyde.
Q5: Can I use sodium hydroxide (NaOH) for the extraction?
A: It is strongly discouraged . While NaOH is a strong base that will readily deprotonate salicylaldehyde, it is also strong enough to hydrolyze the ester product back to salicylaldehyde and 4-methylbenzoic acid, especially with prolonged contact. This would result in a significant loss of your desired product. Stick to milder bases like sodium bicarbonate or sodium carbonate.
Purification Workflow Overview
The following diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (Basic Wash)
This is the recommended first-pass and most scalable purification method.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude product) in a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent. Shake for 30-60 seconds with periodic venting.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The bottom layer will be aqueous if using dichloromethane, and the top layer will be aqueous if using ethyl acetate. Drain the aqueous layer.
-
Subsequent Washes: Repeat steps 2 and 3 two more times with fresh NaHCO₃ solution. After the final basic wash, you can test the pH of the aqueous layer with pH paper to ensure it is basic (pH ≥ 8).
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps remove residual water and break up any minor emulsions.
-
Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
-
Purity Check: Confirm the absence of salicylaldehyde via TLC.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for obtaining analytical-grade material.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). An ideal system will give the product an Rf value of ~0.3-0.4 and show good separation from the salicylaldehyde spot (which will have a lower Rf). A good starting point is 90:10 Hexane:Ethyl Acetate.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a glass column. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and load it carefully onto the top of the silica bed. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes. Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.
-
Fraction Pooling: Once the product has completely eluted (and before the salicylaldehyde begins to elute), combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to obtain the purified solid product.
Protocol 3: Selective Aldehyde Removal with Sodium Bisulfite
This highly selective technique can be used if other methods fail or if other aldehyde impurities are present.[10][11]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Bisulfite Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Reaction: Shake the funnel vigorously for 2-3 minutes. The salicylaldehyde reacts to form a charged bisulfite adduct, which is soluble in the aqueous layer.[12]
-
Workup: Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | Vigorous shaking; high concentration of crude product; basic pH. | Add a small amount of brine (saturated NaCl) and swirl gently. Let the funnel stand for an extended period (15-30 min). If persistent, filter the entire mixture through a pad of Celite®. |
| Product Crashing Out in Funnel | The product is not fully soluble in the chosen organic solvent. | Add more organic solvent to the separatory funnel until the solid redissolves. |
| Poor Separation on Column Chromatography | Incorrect solvent system (eluent is too polar). | Decrease the polarity of the eluent (i.e., increase the percentage of hexane). Ensure proper column packing and sample loading. |
| Low Product Recovery | Product was partially hydrolyzed by a base that was too strong; some product was lost in the aqueous layers; product is still on the column. | Always use a mild base (NaHCO₃). Back-extract all aqueous washes with fresh organic solvent to recover any dissolved product. If using chromatography, flush the column with a more polar solvent mixture to recover any remaining material. |
References
-
Wikipedia. Salicylaldehyde . [Link]
-
PubChem. Salicylaldehyde . National Institutes of Health. [Link]
-
Carl ROTH. Salicylaldehyde, CAS No. 90-02-8 . [Link]
-
Oxford Lab Fine Chem LLP. SALICYLALDEHYDE (For Synthesis) . [Link]
-
Chemical Risk Information Platform, Japan. Salicylaldehyde Chemical Substances Control Law Reference . [Link]
-
ScenTree. Salicylic aldehyde (CAS N° 90-02-8) . [Link]
-
Printtech Healthcare Pvt Ltd. Salicylaldehyde is an organic compound with the chemical formula C7H6O2 . [Link]
-
World Journal of Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters . [Link]
- Google Patents. Method for producing salicylaldehyde.
-
ResearchGate. Liquid–liquid extraction of copper(II) with Schiff's bases derived from salicylaldehyde . [Link]
-
HKBU Institutional Repository. Summary: Synthesis of Salicylaldehyde and its Applications . [Link]
-
Sciencemadness Discussion Board. Preparation of Salicylaldehyde . [Link]
-
Lookchem. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . [Link]
- Google Patents. A process for preparing 2-(4-formylphenyl)
-
ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . [Link]
-
PubChem. 2-Methylphenyl 4-methylbenzoate . National Institutes of Health. [Link]
-
MDPI. Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu . [Link]
-
SlideShare. Salicylates . [Link]
-
ResearchGate. Synthesis of salicylaldehyde by Reimer-Tiemann reaction . [Link]
-
ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions . [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds? . [Link]
-
National Center for Biotechnology Information. Phenyl 4-methylbenzoate . [Link]
-
ResearchGate. (PDF) Phenyl 4-methylbenzoate . [Link]
-
Wikipedia. Methyl benzoate . [Link]
- Google Patents.
- Google Patents.
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
- Google Patents. A process for the preparation of 2-(4-methylphenyl)
Sources
- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 2. CAS 90-02-8: Salicylaldehyde | CymitQuimica [cymitquimica.com]
- 3. ScenTree - Salicylic aldehyde (CAS N° 90-02-8) [scentree.co]
- 4. Salicylaldehyde|2-hydroxybenzaldehyde|China|CAS 90-02-8|Factory|Manufacturer|Supplier [hoseachem.com]
- 5. Salicylaldehyde, CAS No. 90-02-8 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. printtechhealthcare.com [printtechhealthcare.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Formylphenyl 4-methylbenzoate
Welcome to the technical support center for the synthesis of 2-Formylphenyl 4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the temperature optimization and overall success of this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can navigate the nuances of this reaction with confidence.
Introduction to the Synthesis
The formation of 2-Formylphenyl 4-methylbenzoate is typically achieved via the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with 4-methylbenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of a phenol in the presence of a base.[1][2][3][4] While seemingly straightforward, the presence of the aldehyde functional group on the phenol and the reactivity of the acyl chloride demand careful control of reaction parameters, with temperature being one of the most critical factors for achieving high yield and purity.
This guide will address common issues such as low yield, impurity formation, and reaction stalling, with a specific focus on how to leverage temperature to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for the Schotten-Baumann reaction to synthesize 2-Formylphenyl 4-methylbenzoate?
A1: For the acylation of phenols like salicylaldehyde, the reaction is often initiated at a low temperature, typically around 0-5°C, especially during the addition of the highly reactive 4-methylbenzoyl chloride.[5] This is crucial to control the initial exothermic reaction and prevent side reactions. After the initial addition, the reaction is often allowed to warm to room temperature (20-25°C) and stirred for several hours to proceed to completion.[1]
Q2: Why is low-temperature addition of the acyl chloride recommended?
A2: There are two primary reasons for this. First, the reaction between an acyl chloride and a phenoxide (formed by the deprotonation of salicylaldehyde by the base) is highly exothermic. Adding the acyl chloride at low temperatures helps to dissipate the heat generated, preventing a runaway reaction and potential degradation of starting materials or product. Second, 4-methylbenzoyl chloride can react with the aqueous base (hydrolysis) to form 4-methylbenzoic acid. This side reaction is temperature-dependent and can be minimized by keeping the initial reaction temperature low.
Q3: My reaction seems to have stalled, and TLC analysis shows unreacted salicylaldehyde. Should I increase the temperature?
A3: If the reaction has been running for a sufficient amount of time at room temperature and starting material is still present, a modest increase in temperature can be beneficial. You could consider gently warming the reaction mixture to 40-50°C.[6] However, it is important to monitor the reaction closely by TLC. Excessive heating can promote the hydrolysis of the product ester or lead to the formation of colored impurities. Before increasing the temperature, ensure that your reagents are pure and the stoichiometry is correct.
Q4: I am observing a significant amount of 4-methylbenzoic acid as a byproduct. How can temperature control help?
A4: The formation of 4-methylbenzoic acid is due to the hydrolysis of 4-methylbenzoyl chloride. This is a competitive reaction with the desired esterification. To favor the esterification, ensure vigorous stirring to maintain a good interface between the organic and aqueous phases in a two-phase system.[7] Temperature-wise, keeping the reaction temperature low, especially during the addition of the acyl chloride, will significantly reduce the rate of hydrolysis.[8]
Q5: Can the aldehyde group in salicylaldehyde cause side reactions?
A5: Yes, while the primary concern is often the esterification, the aldehyde group can potentially undergo side reactions, especially under strongly basic conditions or at elevated temperatures. Although less common under typical Schotten-Baumann conditions, reactions like the Cannizzaro reaction (disproportionation of the aldehyde in strong base) could theoretically occur if the conditions are too harsh. Maintaining a controlled temperature and using a suitable base (like aqueous NaOH or pyridine) helps to prevent such side reactions.[4][9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2-Formylphenyl 4-methylbenzoate, with a focus on temperature optimization.
| Problem | Potential Cause(s) | Troubleshooting & Temperature Optimization Strategy |
| Low to No Product Formation | 1. Ineffective phenoxide formation. 2. Hydrolysis of 4-methylbenzoyl chloride. 3. Reaction temperature is too low, leading to slow kinetics. | 1. Ensure the base (e.g., 10% NaOH) is sufficient to deprotonate the salicylaldehyde. 2. Add 4-methylbenzoyl chloride slowly at 0-5°C to minimize hydrolysis.[5] 3. After the addition of the acyl chloride, allow the reaction to warm to room temperature. If the reaction is sluggish, gently heat to 40-50°C and monitor by TLC.[6] |
| Formation of Multiple Products/Impurities | 1. Hydrolysis of the acyl chloride to 4-methylbenzoic acid. 2. Hydrolysis of the product ester back to salicylaldehyde and 4-methylbenzoic acid. 3. Potential side reactions involving the aldehyde group at high temperatures. | 1. Maintain a low temperature (0-5°C) during the addition of the acyl chloride. 2. Avoid excessive heating. If warming is necessary, do not exceed 50-60°C. Prolonged reaction times at elevated temperatures can promote product hydrolysis. 3. Keep the overall reaction temperature below 60°C to minimize the risk of aldehyde-related side reactions. |
| Product is Darkly Colored (Yellow/Brown) | 1. High reaction temperature leading to decomposition or polymerization.[8] 2. Impure starting materials. | 1. Conduct the reaction at a lower, more controlled temperature. Overheating is a common cause of colored byproducts.[8] 2. Ensure the purity of salicylaldehyde and 4-methylbenzoyl chloride before starting the reaction. |
Experimental Protocols
Protocol 1: Standard Synthesis of 2-Formylphenyl 4-methylbenzoate
This protocol provides a baseline for the synthesis, from which temperature can be optimized.
Materials:
-
Salicylaldehyde
-
4-methylbenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Cool the flask containing the salicylaldehyde solution to 0-5°C using an ice bath.
-
Add the NaOH solution to the flask and stir vigorously for 10-15 minutes.
-
Slowly add 4-methylbenzoyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with dilute HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Temperature Optimization Study
To optimize the reaction temperature, a Design of Experiments (DoE) approach can be beneficial. However, a simpler approach is to run the reaction at three different temperatures post-addition of the acyl chloride.
Setup:
-
Run three parallel reactions using the standard protocol described above.
-
After the addition of 4-methylbenzoyl chloride at 0-5°C, allow each reaction to stir at a different temperature:
-
Reaction A: 0-5°C (maintain in an ice bath)
-
Reaction B: 20-25°C (room temperature)
-
Reaction C: 40-45°C (using a water bath)
-
-
Monitor each reaction at regular intervals (e.g., every 30 minutes) by TLC.
-
After a set time (e.g., 3 hours), work up each reaction and analyze the yield and purity of the product.
This will provide valuable data on how temperature affects the reaction rate and the formation of byproducts.
Visualizing the Reaction and Troubleshooting
Schotten-Baumann Reaction Pathway
Caption: The Schotten-Baumann pathway for 2-Formylphenyl 4-methylbenzoate synthesis.
Temperature Optimization Workflow
Caption: A decision-making workflow for temperature optimization during the synthesis.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.
- Chen, S., Jia, L., Li, X., & Luo, M. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268.
- ResearchGate. (2021, September). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Preparation of Methyl Benzoate. (n.d.).
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol.
- Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate.
- NIH. (n.d.). Optimized Synthesis of Salicylate-based Poly(anhydride-esters).
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Springer Science+Business Media, Inc. (2005).
- ChemicalBook. (n.d.). Methyl 4-methylbenzoate synthesis.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Google Patents. (n.d.). CN117164444B - Synthesis method of salicylaldehyde.
- Benchchem. (n.d.). Application Notes: Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates.
- Benchchem. (n.d.). Optimizing reaction conditions for Salicyloyl chloride synthesis.
- CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
- European Patent Office. (2000, April 6). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - EP 1044956 A1.
- NIH. (n.d.). Phenyl 4-methylbenzoate.
- ChemicalBook. (n.d.). Methyl 4-formylbenzoate synthesis.
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stability of 2-Formylphenyl 4-methylbenzoate under basic conditions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Formylphenyl 4-methylbenzoate. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic conditions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Formylphenyl 4-methylbenzoate under basic conditions?
A1: The primary stability concern is the susceptibility of the ester functional group to base-catalyzed hydrolysis (saponification). Due to the presence of an ortho-formyl group, which is electron-withdrawing, the ester carbonyl is rendered more electrophilic and thus more prone to nucleophilic attack by a base (e.g., hydroxide). A second, significant concern, especially under strongly basic conditions, is the potential for the formyl group to undergo a Cannizzaro reaction, as it lacks α-hydrogens.[1][2][3]
Q2: How does the ortho-formyl group specifically influence the rate of ester hydrolysis?
A2: The ortho-formyl group accelerates hydrolysis through two main effects. First, its electron-withdrawing nature (inductive effect) increases the partial positive charge on the ester's carbonyl carbon, making it a more favorable target for nucleophilic attack. Second, the formyl group can participate in "neighbouring group participation," where it may stabilize the transition state of the hydrolysis reaction.[4][5] Studies on similar ortho-substituted esters have demonstrated significant rate enhancements compared to their para-substituted counterparts.[4]
Q3: Under what conditions should I be concerned about the Cannizzaro reaction as a side product?
A3: The Cannizzaro reaction is a disproportionation reaction where two molecules of an aldehyde (without α-hydrogens) are converted to a primary alcohol and a carboxylic acid in the presence of a strong base.[2][6] You should be particularly concerned about this side reaction under the following conditions:
-
High concentrations of strong bases: Using concentrated sodium hydroxide, potassium hydroxide, or other strong bases significantly promotes this reaction.
-
Elevated temperatures: Heating the reaction mixture will increase the rate of both hydrolysis and the Cannizzaro reaction.
-
Prolonged reaction times: Allowing the reaction to proceed for extended periods in strong base increases the likelihood of byproduct formation.
The products would be 2-(hydroxymethyl)phenyl 4-methylbenzoate and 2-carboxy-phenyl 4-methylbenzoate (which would likely be hydrolyzed to salicylic acid and 4-methylbenzoic acid). Intramolecular versions of this reaction have also been observed in specifically designed systems.[7]
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your experiments.
Scenario 1: My reaction is sluggish or incomplete when using 2-Formylphenyl 4-methylbenzoate as a substrate.
Issue: You are attempting a reaction at another site on the molecule under mild basic conditions, but the reaction is not proceeding to completion.
Root Cause Analysis & Solution:
The stability of 2-Formylphenyl 4-methylbenzoate is a double-edged sword. While the ester can be labile, the conditions required for other transformations might not be sufficient if the goal is to keep the ester intact.
Workflow: Troubleshooting Incomplete Reactions
Caption: Competing degradation pathways under basic conditions.
Protocol: Identifying Byproducts
-
Acquire a Mass Spectrum: Use LC-MS or direct infusion ESI-MS to determine the molecular weights of the byproducts.
-
Compare with Predicted Masses: Check the observed masses against the calculated molecular weights in the table below.
-
Isolate and Characterize: If necessary, perform preparative chromatography (prep-TLC or column) to isolate the major byproducts and confirm their structure by NMR.
Data Table: Potential Byproduct Molecular Weights
| Compound Name | Structure | Molecular Formula | Exact Mass | Expected Observation in MS (M+H)⁺ |
| Starting Material | 2-Formylphenyl 4-methylbenzoate | C₁₅H₁₂O₃ | 240.08 | 241.09 |
| Hydrolysis Product 1 | 2-Formylphenol | C₇H₆O₂ | 122.04 | 123.05 |
| Hydrolysis Product 2 | 4-Methylbenzoic acid | C₈H₈O₂ | 136.05 | 137.06 |
| Cannizzaro Product 1 | 2-(Hydroxymethyl)phenyl 4-methylbenzoate | C₁₅H₁₄O₃ | 242.09 | 243.10 |
| Cannizzaro Product 2 | 2-Carboxyphenyl 4-methylbenzoate | C₁₅H₁₂O₄ | 256.07 | 257.08 |
Experimental Protocols & Best Practices
Protocol: Monitoring Reaction Stability Using Thin Layer Chromatography (TLC)
This protocol allows for rapid, qualitative assessment of the stability of your compound under specific basic conditions.
Materials:
-
2-Formylphenyl 4-methylbenzoate
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Selected base (e.g., NaOH, K₂CO₃, DBU)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - optimize as needed)
-
UV lamp (254 nm)
Procedure:
-
Prepare Stock Solution: Dissolve a small amount (1-2 mg) of 2-Formylphenyl 4-methylbenzoate in 1 mL of the reaction solvent.
-
Set Up Reaction: In a small vial, add 100 µL of the stock solution. Add the desired equivalent of your base.
-
Spot Time Zero (T₀): Immediately spot the initial reaction mixture onto the TLC plate. This is your reference point.
-
Incubate and Monitor: Let the reaction stir at the desired temperature. At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot and spot it on the same TLC plate.
-
Develop and Visualize: Once all time points are collected, develop the TLC plate in the chosen mobile phase. Visualize the plate under a UV lamp.
-
Analyze: The disappearance of the starting material spot and the appearance of new, more polar spots (hydrolysis products will be significantly more polar) indicate degradation. If the reaction is stable, the T₀ spot will look identical to all subsequent time points.
References
-
Štěrba, V., & Večeřa, M. (1966). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 31(9), 3563-3571. [Link]
-
Pytela, O., & Večeřa, M. (1989). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 54(5), 1278-1285. [Link]
-
Auld, D. S. (1967). Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. Durham University Thesis. [Link]
-
El-Faham, A., & Al-Otaibi, E. (n.d.). Cannizzaro Reaction. Mansoura University Chemistry Department. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Reddy, P. P., & Kumar, V. P. (2012). Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. RSC Advances, 2(23), 8868-8873. [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]
-
Arduini, A., et al. (2012). Highly efficient intramolecular Cannizzaro reaction between 1,3-distal formyl groups at the upper rim of a cone-calixa[1]rene. Organic & Biomolecular Chemistry, 10(26), 5109-5112. [Link]
-
Chatterjee, B., Mondal, D., & Bera, S. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1376-1395. [Link]
-
Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94-113. [Link]
-
Bowden, K., Izadi, J., & Powell, S. L. (1997). Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate. Journal of Chemical Research, Synopses, (9), 404-405. [Link]
-
Oravec, M., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(4), 759-771. [Link]
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- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
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- 4. CCCC 2001, Volume 66, Issue 5, Abstracts pp. 770-784 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
Comparative Characterization of 2-Formylphenyl Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical determinant of synthetic success. Among the myriad of available intermediates, 2-formylphenyl esters stand out for their versatile reactivity, stemming from the presence of both an aldehyde and an ester functional group in a synthetically useful ortho-relationship.[1] This guide provides an in-depth comparison of the characterization data of various 2-formylphenyl esters, offering valuable insights for their identification, differentiation, and application in complex organic synthesis.
The strategic placement of the formyl and ester moieties allows for a diverse range of chemical transformations. The aldehyde can participate in reactions such as Knoevenagel condensations, while the ester group can undergo hydrolysis or other nucleophilic acyl substitutions.[2] This dual reactivity makes these compounds key starting materials for the synthesis of a wide array of heterocyclic compounds, including coumarin derivatives with potential biological activities.[2]
This guide will delve into the synthesis and detailed spectral analysis of several common 2-formylphenyl esters, providing a comparative framework for researchers.
Comparative Analysis of Physicochemical Properties
The physical properties of 2-formylphenyl esters are influenced by the nature of the ester group. A summary of key data for representative examples is presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Formylphenyl acetate | C₉H₈O₃ | 164.16 | 38 |
| 2-Formylphenyl benzoate | C₁₄H₁₀O₃ | 226.23 | 69-71 |
| 2-Formylphenyl pivalate | C₁₂H₁₄O₃ | 206.24 | N/A |
| Methyl 2-(2-formylphenyl)acetate | C₁₀H₁₀O₃ | 178.18 | N/A |
Data compiled from various sources.[2][3][4][5]
Synthesis of 2-Formylphenyl Esters: A General Protocol
The synthesis of 2-formylphenyl esters is typically achieved through the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with the corresponding acylating agent. A general and widely used method involves the use of an acid anhydride or acid chloride in the presence of a base.
Experimental Protocol: Synthesis of 2-Formylphenyl Acetate
This protocol describes a common laboratory procedure for the synthesis of 2-formylphenyl acetate via the acetylation of salicylaldehyde.[2]
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Acetic anhydride
-
Pyridine
-
Chloroform
-
Ice-water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve salicylaldehyde in a mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the crude 2-formylphenyl acetate by filtration.
-
Dissolve the crude product in chloroform and wash with water to remove impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the pure 2-formylphenyl acetate.
Synthesis Workflow
Caption: General workflow for the synthesis of 2-formylphenyl esters.
Spectroscopic Characterization: A Comparative Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-formylphenyl esters. The following sections provide a comparative analysis of their characteristic spectral data.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in 2-formylphenyl esters. The spectra are typically characterized by two strong carbonyl stretching bands.
-
Aldehyde C=O Stretch: Appears in the region of 1700-1710 cm⁻¹.
-
Ester C=O Stretch: Observed at a higher wavenumber, around 1725-1745 cm⁻¹.[6][7]
The exact position of these bands can be influenced by the electronic and steric nature of the ester substituent. For instance, conjugation and steric hindrance can cause slight shifts in the absorption frequencies.[6] The presence of aromatic C-H and C=C stretching vibrations, as well as the C-O stretch of the ester group, further confirms the structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectra of 2-formylphenyl esters display characteristic signals that are key for their identification.
-
Aldehyde Proton: This is the most downfield signal, typically appearing as a singlet above 10 ppm.[6]
-
Aromatic Protons: The protons on the phenyl rings exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.5 ppm), which are diagnostic for the specific substitution pattern.
-
Ester Group Protons: The chemical shifts and multiplicities of the protons on the ester alkyl or aryl group are characteristic of that specific moiety. For example, the methyl protons of 2-formylphenyl acetate appear as a singlet around 2.2-2.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with distinct signals for the carbonyl carbons and the aromatic carbons.
-
Aldehyde Carbonyl Carbon: Typically resonates around 192-197 ppm.[6][8]
-
Ester Carbonyl Carbon: Appears further upfield, in the region of 164-166 ppm.[6][8]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a range of approximately 120-151 ppm.[6][8]
The specific chemical shifts can be influenced by the substituent on the ester group.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of 2-formylphenyl esters. Electron Ionization (EI) is a common method used for these compounds.
The mass spectrum will show the molecular ion peak (M⁺), and the fragmentation pattern will be characteristic of the specific ester. A common fragmentation pathway involves the loss of the ester group. For example, in the mass spectrum of 2-formylphenyl pivalate, a characteristic fragment ion at m/z 57, corresponding to the tert-butyl cation, would be expected.[7]
Spectroscopic Data Comparison
| Compound | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 2-Formylphenyl acetate | ~1734 (Ester C=O), ~1678 (Aldehyde C=O)[8] | ~10.2 (CHO, s), ~7.2-7.9 (Ar-H, m), ~2.3 (CH₃, s) | ~197.5 (CHO), ~164.3 (C=O), ~21.0 (CH₃)[8] |
| 2-Formylphenyl benzoate | ~1730 (Ester C=O), ~1680 (Aldehyde C=O) | ~10.3 (CHO, s), ~7.3-8.2 (Ar-H, m) | ~197.0 (CHO), ~164.5 (C=O) |
| 2-Formylphenyl pivalate | ~1730 (Ester C=O), ~1685 (Aldehyde C=O) | ~10.2 (CHO, s), ~7.2-7.8 (Ar-H, m), ~1.3 (t-Bu, s) | ~197.2 (CHO), ~176.0 (C=O), ~39.0 (C(CH₃)₃), ~27.0 (C(CH₃)₃) |
Note: The exact spectral values can vary slightly depending on the solvent and instrument used.
Characterization Workflow
Caption: Workflow for the characterization of 2-formylphenyl esters.
Conclusion
The comprehensive characterization of 2-formylphenyl esters through a combination of spectroscopic techniques is essential for confirming their structure and purity. This guide provides a comparative framework of the key physicochemical and spectral data for several common derivatives. By understanding the characteristic features in their IR, NMR, and mass spectra, researchers can confidently identify and utilize these versatile building blocks in their synthetic endeavors, paving the way for the development of novel molecules with significant applications in medicinal chemistry and materials science.
References
-
2-formylphenyl acetate - 5663-67-2, C9H8O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved February 23, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
-
2-Formylphenyl acetate | C9H8O3 | CID 237228 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
2-Ethylbutyric acid, 2-formylphenyl ester - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved February 23, 2026, from [Link]
-
Methyl 2-(2-formylphenyl)acetate | C10H10O3 | CID 12241427 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Melting-point of Formyl Phenyl Acetic Ester | The Journal of Physical Chemistry. (1900, February 1). Retrieved February 23, 2026, from [Link]
-
Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
Melting points (M. p.) of coformers * and prepared cocrystals. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
(2-formylphenyl)acetic acid - C9H8O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 23, 2026, from [Link]
-
2-Formylphenyl acetate - MySkinRecipes. (n.d.). Retrieved February 23, 2026, from [Link]
-
Theoretical (B3lyp) and Spectroscopic (Ft-Ir, 1h-Nmr and 13c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl Benzoate - ResearchGate. (2025, November 19). Retrieved February 23, 2026, from [Link]
-
GNPS Library Spectrum CCMSLIB00005727629. (2020, November 16). Retrieved February 23, 2026, from [Link]
-
Synthesis of Symmetrical Phenacyl Benzoate Derivatives via Ruthenium Hydride–Catalyzed C–C - Inorganic Chemistry Research. (2023, September 3). Retrieved February 23, 2026, from [Link]
-
4-Formyl-2-nitro-phenyl benzoate - PubMed. (2014, February 8). Retrieved February 23, 2026, from [Link]
-
Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N - MDPI. (2025, August 19). Retrieved February 23, 2026, from [Link]
-
On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries - ChemRxiv. (n.d.). Retrieved February 23, 2026, from [Link]
-
Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved February 23, 2026, from [Link]
-
X-ray crystallographic data for 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Structural pairwise comparisons of HLM stability of phenyl derivatives: Introduction of the Pfizer metabolism index (PMI) and metabolism-lipophilicity efficiency (MLE) - PubMed. (2009, February 15). Retrieved February 23, 2026, from [Link]
-
Comparative analysis of formyl peptide receptor 1 and formyl peptide receptor 2 reveals shared and preserved signalling profiles - PubMed. (2024, September 18). Retrieved February 23, 2026, from [Link]
-
Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles - ResearchGate. (2026, January 16). Retrieved February 23, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Formylphenyl 4-methylbenzoate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Formylphenyl 4-methylbenzoate, a compound featuring both an aromatic aldehyde and a benzoate ester functional group. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
Hazard Assessment and Chemical Profile
Before handling any waste, a thorough understanding of the substance's intrinsic hazards is paramount. 2-Formylphenyl 4-methylbenzoate is an organic chemical that, based on its functional groups and data from structurally similar compounds, must be treated as hazardous waste.
-
Aldehyde Group: The formyl (aldehyde) group can be an irritant to the skin, eyes, and respiratory system.[1][2][3] Aldehydes as a class can be incompatible with acids, bases, and oxidizing agents, potentially leading to heat generation or violent polymerization.[4]
-
Ester Group: The benzoate ester can undergo hydrolysis when exposed to strong acids or bases.
-
Toxicity Profile: While specific data for this exact molecule is limited, analogous compounds like methyl 2-formylbenzoate and methyl 4-formylbenzoate are classified as harmful if swallowed and cause skin and eye irritation.[1][2][3] Some related compounds are also noted as being harmful to aquatic life with long-lasting effects.[5][6]
Therefore, all waste streams containing 2-Formylphenyl 4-methylbenzoate must be managed under the assumption that they are irritants, potentially toxic, and reactive with certain chemical classes. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7][8][9]
| Chemical Profile: 2-Formylphenyl 4-methylbenzoate | |
| IUPAC Name | 2-Formylphenyl 4-methylbenzoate |
| CAS Number | 14019-37-3 |
| Molecular Formula | C₁₅H₁₂O₃ |
| Primary Hazards | Skin Irritant, Eye Irritant, Harmful if Swallowed (presumed), Potential Respiratory Irritant.[1][2][3] |
| Primary Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Acids, Amines.[2][4][10][11] |
Core Disposal Protocol: Waste Collection and Containment
The fundamental principle for disposing of 2-Formylphenyl 4-methylbenzoate is to collect it as hazardous chemical waste for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[7][12][13][14]
Step-by-Step Collection Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A properly buttoned laboratory coat
-
-
Designate as Hazardous Organic Waste: This compound must be categorized as a non-halogenated organic chemical waste.
-
Select a Compatible Waste Container:
-
Use a sturdy, leak-proof container that is chemically compatible with the waste.[7][8] Glass or high-density polyethylene (HDPE) containers are typically appropriate.[14]
-
Whenever possible, using the original, empty manufacturer's container is a good practice.[12] If using a different container, ensure any old labels are fully defaced or removed.[7][12]
-
The container must have a secure, screw-top cap to prevent leaks and vapor escape. Keep the container closed at all times except when adding waste.[7][13]
-
-
Label the Waste Container Immediately: Proper labeling is a critical safety and compliance requirement.[13] The label must be completed as waste is added and include the following information:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "2-Formylphenyl 4-methylbenzoate"
-
The names of any other chemicals or solvents present in the waste mixture, along with their approximate percentages.[7]
-
The date the container was first used for waste accumulation.
-
-
Segregate from Incompatibles: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13] Crucially, this container must be segregated from incompatible chemical classes to prevent dangerous reactions.[7][8]
-
Store Away From:
-
Strong Acids (e.g., Nitric Acid, Sulfuric Acid)
-
Strong Bases (e.g., Sodium Hydroxide)
-
Oxidizing Agents (e.g., Peroxides, Permanganates)
-
-
Utilize secondary containment bins to separate incompatible waste streams.[7]
-
-
Arrange for Waste Pickup: Once the container is full or has been in use for the maximum time allowed by your institution (often 6-12 months), request a waste pickup from your EHS department.[12][14] Do not move the hazardous waste outside of your laboratory; trained EHS personnel must perform the transport.[9]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 2-Formylphenyl 4-methylbenzoate.
Managing Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Solids: Disposable labware such as gloves, weighing paper, or pipette tips contaminated with 2-Formylphenyl 4-methylbenzoate should be collected in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.[12] This container should also be labeled as hazardous waste and disposed of through EHS.
-
Empty Chemical Containers: A chemical container is not considered "empty" until it has been properly rinsed.
-
Thoroughly empty all contents into the designated hazardous waste container.[7]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous chemical waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7] Given the known hazards, collecting the first rinse is the minimum required practice.
-
After rinsing and air-drying, the original labels must be completely removed or defaced.[7] The container can then typically be disposed of in designated glass or plastic recycling bins.
-
Emergency Spill Protocol
In the event of an accidental spill, immediate and correct action is necessary to mitigate exposure and prevent further contamination.
-
For Minor Spills (a few grams or milliliters):
-
Alert personnel in the immediate area.
-
If safe to do so, prevent the spill from spreading.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[15]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][15]
-
Clean the spill area with a suitable solvent and paper towels, collecting all cleaning materials as hazardous waste.
-
-
For Major Spills:
-
Evacuate the laboratory immediately.
-
Notify your supervisor and contact your institution's EHS emergency line.[7]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
By adhering to this comprehensive disposal plan, you ensure that your laboratory practices remain safe, responsible, and fully compliant with established environmental and safety regulations.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Incompatibility of Common Laboratory Chemicals. University of Nebraska-Lincoln Environmental Health and Safety. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. [Link]
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Incompatible Chemicals. University of St Andrews. [Link]
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Personal protective equipment for handling 2-Formylphenyl 4-methylbenzoate
The following guide is structured as a high-level operational directive for laboratory personnel. It synthesizes chemical safety principles with practical logistics, treating 2-Formylphenyl 4-methylbenzoate as a research-grade intermediate requiring the Precautionary Principle due to the reactive aldehyde and lipophilic ester moieties.
Executive Risk Assessment (The "Why")
2-Formylphenyl 4-methylbenzoate is an ester derivative comprising a reactive salicylaldehyde core and a p-toluic acid moiety. While specific toxicological data (LD50) for this exact conjugate may be limited in public registries, its functional groups dictate a strict safety profile.
-
Aldehyde Moiety (Reactive): Aldehydes are electrophilic. They pose a risk of respiratory sensitization and contact dermatitis . They are also air-sensitive, potentially oxidizing to the corresponding carboxylic acid upon prolonged exposure.
-
Benzoate Ester (Lipophilic): The ester linkage increases lipophilicity, facilitating dermal absorption . Once absorbed, metabolic hydrolysis may release salicylaldehyde (irritant/toxic) and 4-methylbenzoic acid (irritant).
Core Hazard Classification (Modeled):
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction (Sensitization precaution).
Personal Protective Equipment (PPE) Matrix
This matrix replaces generic advice with specific barrier requirements based on the chemical's permeation potential.
| Protection Zone | Equipment Standard | Technical Specification & Rationale |
| Hand Protection | Double-Gloving Strategy | Primary Layer: Nitrile (0.11 mm / 4 mil).Secondary Layer (If handling solutions): Laminate (Silver Shield) or thick Nitrile (0.2 mm).Rationale: Benzoate esters can permeate thin nitrile rapidly in organic solvents (DCM, Acetone). Change outer gloves immediately upon splash. |
| Eye & Face | Chemical Goggles | ANSI Z87.1 Impact/Splash Goggles. Rationale: Safety glasses are insufficient. As a likely solid/powder, static charge can disperse fine particulates around side-shields. |
| Respiratory | Engineering Control First | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Outside Hood): N95 or P100 Particulate Respirator.Rationale:[5] Prevents inhalation of aldehyde-laden dust or aerosols.[6] |
| Body Defense | Barrier Lab Coat | Material: 100% Cotton or Nomex (if working with flammables).Closure: Snap-front (quick release).Rationale: Synthetic blends can melt into skin if a solvent fire occurs. |
Operational Protocol: The "Self-Validating" Workflow
This workflow ensures safety is built into the process, not just added on.
Phase A: Pre-Handling Verification
-
The "Glove Inflation" Test: Before donning, trap air in the nitrile glove and squeeze. If it deflates, the barrier is compromised. Discard.
-
Solvent Compatibility Check: If dissolving the compound, verify your glove breakthrough time for the solvent (e.g., Dichloromethane permeates nitrile in <5 mins).
Phase B: Transfer & Weighing (Solid State)
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty.
-
Containment: Perform all weighing inside a balance enclosure or a fume hood with a draft shield.
-
Decontamination: Wipe the exterior of the receiving flask with a Kimwipe dampened in ethanol before removing it from the hood.
Phase C: Reaction Setup
-
Inert Atmosphere: This compound contains an aldehyde.[3] Flush reaction vessels with Nitrogen or Argon to prevent auto-oxidation to the acid, which alters stoichiometry and safety profiles.
Decision Logic & Emergency Response
The following diagram outlines the critical decision paths for handling spills or exposure events.
Caption: Figure 1. Immediate response logic for containment and exposure mitigation. Note the prohibition of using solvents for skin washing, as this accelerates ester absorption.
Disposal & Waste Logistics[7]
Do not treat this chemical as general trash. The aldehyde functionality classifies it as reactive organic waste.
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Aldehyde/Ester Hazard."
-
Liquid Waste:
-
Non-Halogenated: If dissolved in Acetone/Ethyl Acetate.
-
Halogenated: If dissolved in DCM/Chloroform.
-
-
Destruction Method: The preferred disposal method is high-temperature incineration equipped with an afterburner and scrubber. This ensures complete combustion of the aromatic rings and prevents release of volatile organic compounds (VOCs).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Benzaldehyde (Analogous Reactivity Data). National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

